3-Chloro-4-methylsulfonylaniline
Description
Properties
IUPAC Name |
3-chloro-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEZMRJLMPYKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445707 | |
| Record name | 3-Chloro-4-methylsulfonylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23153-12-0 | |
| Record name | 3-Chloro-4-methylsulfonylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23153-12-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-methylsulfonylaniline (CAS No. 23153-12-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylsulfonylaniline, with the Chemical Abstracts Service (CAS) number 23153-12-0, is an aromatic amine containing both a chloro and a methylsulfonyl functional group. This unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the sulfonyl group and the presence of the chloro substituent significantly influence the reactivity of the aniline ring, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, analytical methods, and a discussion of its potential applications in drug discovery and development.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 23153-12-0 |
| Molecular Formula | C₇H₈ClNO₂S |
| Molecular Weight | 205.66 g/mol |
| Melting Point | 170-171 °C[1] |
| Appearance | Not specified (likely a solid at room temperature) |
| Solubility | Information not readily available, likely soluble in organic solvents. |
| Purity | Commercially available with ≥95% purity.[2] |
Experimental Protocols
Synthesis of this compound
Step 1: Nucleophilic Aromatic Substitution to Introduce the Methylsulfonyl Group
The first step would involve a nucleophilic aromatic substitution reaction on 3-chloro-4-fluoronitrobenzene. The fluorine atom is a good leaving group in such reactions, especially when activated by the electron-withdrawing nitro group. The nucleophile would be a source of the methylsulfonyl group, such as sodium methanesulfinate (CH₃SO₂Na).
Experimental Workflow for Synthesis
Caption: A plausible synthetic workflow for this compound.
Detailed Protocol (Hypothetical):
-
Synthesis of 2-Chloro-4-(methylsulfonyl)nitrobenzene:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-fluoronitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Add sodium methanesulfinate (1.1 to 1.5 equivalents).
-
Heat the reaction mixture at a temperature range of 100-150 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 2-chloro-4-(methylsulfonyl)nitrobenzene.
-
-
Reduction to this compound:
-
The reduction of the nitro group can be achieved using various methods. A common and effective method is the use of iron powder in the presence of an acid, such as hydrochloric acid.
-
In a round-bottom flask, suspend the crude 2-chloro-4-(methylsulfonyl)nitrobenzene in a mixture of ethanol and water.
-
Add iron powder (excess, e.g., 3-5 equivalents) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for several hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Analytical Methods
The purity and identity of this compound can be determined using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is generally suitable for the analysis of aromatic amines.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Split/splitless injection.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
Detection: Mass spectrometry (MS) to confirm the molecular weight and fragmentation pattern.
Workflow for Purity Analysis
Caption: A typical analytical workflow for this compound.
Applications in Drug Discovery and Development
While specific biological activity data for this compound is limited in publicly available literature, its structural motifs are present in molecules with known pharmacological activities. Substituted anilines are a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.
Potential as a Kinase Inhibitor Scaffold:
Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[1] Many FDA-approved kinase inhibitors contain an aniline or anilino-like core that interacts with the ATP-binding site of the kinase. The substituents on the aniline ring are critical for determining the potency, selectivity, and pharmacokinetic properties of the inhibitor.
The 3-chloro and 4-methylsulfonyl groups on the aniline ring of the title compound can potentially engage in specific interactions within a kinase active site. The chlorine atom can form halogen bonds, while the methylsulfonyl group can act as a hydrogen bond acceptor. These features make this compound an attractive starting material for the synthesis of novel kinase inhibitors.
Hypothetical Signaling Pathway Involvement:
Given its potential as a kinase inhibitor scaffold, molecules derived from this compound could potentially target various signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway or the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway. These pathways are critical for tumor growth, proliferation, and angiogenesis.
Illustrative Kinase Inhibition Concept
Caption: Conceptual inhibition of a receptor tyrosine kinase by a molecule derived from this compound.
Safety and Handling
This compound should be handled with care in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, related chloroanilines are known to be toxic. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents. This technical guide has provided an overview of its known properties, a plausible and detailed synthetic protocol, and methods for its analysis. While further research is needed to fully elucidate its biological activity, its structural features suggest that it is a promising scaffold for the design of kinase inhibitors. Researchers in drug discovery and medicinal chemistry may find this compound to be a valuable starting point for the development of new and effective treatments for a range of diseases.
References
Spectroscopic and Synthetic Profile of 3-Chloro-4-methylsulfonylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Chloro-4-methylsulfonylaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structural features, including a chloro group and a methylsulfonyl moiety, make it an intriguing building block for the synthesis of novel compounds with specific biological activities or material properties. This technical guide provides a summary of predicted spectroscopic data, a plausible synthetic pathway, and generalized experimental protocols for the characterization of this compound.
Predicted Spectroscopic Data
Due to the limited availability of public experimental data for this compound, the following spectroscopic data is predicted based on the analysis of structurally similar compounds and computational models. These values should serve as a reference for the identification and characterization of the synthesized compound.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| Aromatic-H (adjacent to -NH₂) | 6.8 - 7.0 | d | 1H |
| Aromatic-H (adjacent to -SO₂CH₃) | 7.2 - 7.4 | dd | 1H |
| Aromatic-H (between -Cl and -SO₂CH₃) | 7.5 - 7.7 | d | 1H |
| Amine (-NH₂) | 4.0 - 5.0 | br s | 2H |
| Methyl (-SO₂CH₃) | 3.0 - 3.2 | s | 3H |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ ppm) |
| C-NH₂ | 145 - 148 |
| C-Cl | 120 - 123 |
| C-SO₂CH₃ | 135 - 138 |
| C-H (adjacent to -NH₂) | 115 - 118 |
| C-H (adjacent to -SO₂CH₃) | 128 - 131 |
| C-H (between -Cl and -SO₂CH₃) | 130 - 133 |
| -SO₂C H₃ | 44 - 46 |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |
| S=O Stretch (Sulfone) | 1300 - 1350 and 1120 - 1160 | Strong, Two Bands |
| C-N Stretch (Amine) | 1250 - 1350 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Comments |
| [M]⁺ | 219/221 | Molecular ion with characteristic 3:1 isotopic pattern for chlorine. |
| [M - CH₃]⁺ | 204/206 | Loss of a methyl radical from the sulfonyl group. |
| [M - SO₂CH₃]⁺ | 140/142 | Loss of the methylsulfonyl group. |
Synthetic Pathway and Experimental Protocols
A plausible synthetic route to this compound involves the chlorination and subsequent reduction of a suitable nitroaromatic precursor.
Caption: Plausible synthetic pathway for this compound.
General Experimental Protocol for Synthesis
Step 1: Acetylation of 4-Methylsulfonylaniline
-
Dissolve 4-methylsulfonylaniline in glacial acetic acid.
-
Add acetic anhydride dropwise while stirring.
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated N-(4-methylsulfonylphenyl)acetamide by filtration, wash with water, and dry.
Step 2: Chlorination of N-(4-methylsulfonylphenyl)acetamide
-
Dissolve the acetanilide intermediate in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add a chlorinating agent (e.g., N-chlorosuccinimide) portion-wise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Wash the organic layer with a sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the chlorinated acetanilide.
Step 3: Hydrolysis to this compound
-
Suspend the chlorinated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until alkaline.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Spectroscopic Analysis Workflow
The following diagram outlines a general workflow for the spectroscopic characterization of the synthesized compound.
Caption: General workflow for spectroscopic analysis of synthesized compounds.
General Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 s
-
Pulse angle: 30-45°
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024 or more
-
Technique: Proton-decoupled
-
Relaxation delay: 2-5 s
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) interface.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition (EI mode):
-
Ionization energy: 70 eV
-
Mass range: m/z 50-500
-
Disclaimer: The spectroscopic data provided in this guide is predicted and should be confirmed by experimental analysis. The experimental protocols are generalized and may require optimization for specific laboratory conditions and instrumentation.
An In-depth Technical Guide to the Safety and Handling of 3-Chloro-4-methylsulfonylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-chloro-4-methylsulfonylaniline, a compound of interest in pharmaceutical and chemical research. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following sections detail the hazard classifications, toxicological data, experimental protocols, and emergency procedures associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
GHS Pictograms:
Signal Word: Warning[1]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS) and should be consulted before handling this chemical. Key statements include:
-
Prevention: P261, P264, P270, P271, P280[2]
-
Response: P302+P352, P304+P340, P330, P362+P364[2]
-
Storage: P405[3]
-
Disposal: P501[3]
Toxicological Data
The toxicological profile of this compound is summarized below. These values are critical for risk assessment in a laboratory or manufacturing setting.
Table 2: Acute Toxicity Data
| Route of Exposure | Species | Test | Result | Classification |
| Oral | Rat | LD50 | 1053 mg/kg bw (male)[4] | Category 4 |
| Dermal | Rat | LD50 | ca. 765 mg/kg bw[4] | Category 4 |
| Inhalation | Rat | LC50 | > 7.62 mg/L air[4] | Category 4 |
Experimental Protocols for Toxicological Assessment
The toxicological data presented in this guide are typically generated using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and international acceptance.
Acute Oral Toxicity - OECD Test Guideline 420, 423, or 425
The acute oral toxicity of a substance is determined to assess the adverse effects that may occur after oral administration of a single dose or multiple doses given within 24 hours.[5]
-
Principle: A stepwise procedure is used with a limited number of animals. The method allows for the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values (OECD 423) or permits the estimation of an LD50 with a confidence interval (OECD 425).[5] The fixed-dose procedure (OECD 420) aims to identify a dose that produces clear signs of toxicity without mortality.[6]
-
Animal Selection: Healthy, young adult rats are typically used.[7] Females are often preferred as they are generally slightly more sensitive.
-
Dose Administration: The test substance is administered by gavage in a single dose.[6] Animals are fasted before dosing.
-
Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.[7][8] Body weight is recorded weekly.[6]
-
Pathology: At the end of the study, all animals are subjected to a gross necropsy.[6]
Acute Dermal Toxicity - OECD Test Guideline 402
This test evaluates the potential adverse effects of short-term dermal exposure to a substance.[9]
-
Principle: The test substance is applied to the skin of experimental animals in graduated doses.[7]
-
Animal Selection: Adult rats, rabbits, or guinea pigs can be used.[10] The skin of the animals is prepared by clipping or shaving the dorsal area approximately 24 hours before the test.[8]
-
Dose Application: The substance is applied uniformly over a defined area of the skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing for 24 hours.[8]
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[8]
-
Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[8]
Acute Inhalation Toxicity - OECD Test Guideline 403
This guideline is used to assess the health hazards associated with a single, short-term exposure to a substance via inhalation.[11]
-
Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period (typically 4 hours).[4][11]
-
Animal Selection: Rats are the preferred species.[12]
-
Exposure Conditions: The concentration of the test substance in the chamber is controlled and monitored. Either nose-only or whole-body exposure can be used.[4]
-
Observation Period: Following exposure, the animals are observed for at least 14 days.[11][12]
-
Pathology: A comprehensive necropsy is performed on all animals at the end of the study.[11]
Skin Irritation/Corrosion - OECD Test Guideline 404
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[13]
-
Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal.[14]
-
Animal Selection: The albino rabbit is the preferred species.[14]
-
Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a patch of skin and covered with a gauze patch for a 4-hour exposure period.[14]
-
Observation: The skin is examined for erythema and edema at specified intervals for up to 14 days.[14] The reversibility of any observed lesions is also assessed.[14]
Eye Irritation/Corrosion - OECD Test Guideline 405
This test evaluates the potential of a substance to produce irritation or damage to the eye.[15]
-
Principle: The test substance is applied in a single dose into one eye of an experimental animal.[16] The other eye remains untreated and serves as a control.[16]
-
Animal Selection: Healthy, adult albino rabbits are typically used.[15]
-
Procedure: A single dose of the substance is instilled into the conjunctival sac of one eye. The eyelids are then gently held together for about one second.[17]
-
Observation: The eyes are examined at specific intervals for lesions of the cornea, iris, and conjunctiva.[16] The duration of the study is sufficient to evaluate the reversibility of the effects.[16]
Safety and Handling Procedures
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The recommended PPE includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[4]
-
Skin Protection: Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[4]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[4]
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[18] Avoid breathing dust, fume, gas, mist, vapors, or spray.[19] Avoid contact with skin, eyes, and clothing.[19] Do not eat, drink, or smoke when using this product.[19]
-
Storage: Store in a cool, dry, and well-ventilated place.[17] Keep the container tightly closed. Store locked up.[3] The material may darken in color during storage.[17]
Emergency Procedures
First Aid Measures
The following diagram outlines the initial steps to be taken in case of exposure.
Caption: First aid workflow for exposure to this compound.
-
Inhalation: Move the person to fresh air. If breathing has stopped, perform artificial respiration. Get medical attention immediately.[20]
-
Skin Contact: Immediately flush the contaminated skin with plenty of soap and water.[20] Remove contaminated clothing and wash it before reuse.[21] If skin irritation or a rash occurs, get medical help.[4]
-
Eye Contact: Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[20][22] Remove contact lenses if present and easy to do. Continue rinsing.[4] Get medical attention immediately.[20]
-
Ingestion: Rinse mouth with water.[21] Do NOT induce vomiting. Get emergency medical help immediately.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide.[21]
-
Specific Hazards: This chemical is combustible.[4] When heated to decomposition, it may emit toxic fumes of chlorine and nitrogen oxides.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[17]
Accidental Release Measures
The following workflow should be followed in the event of a spill.
Caption: Workflow for handling an accidental release.
-
Personal Precautions: Evacuate personnel to safe areas.[14] Ensure adequate ventilation.[23] Avoid breathing vapors, mist, or gas.[23] Wear appropriate personal protective equipment.[21]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the chemical enter drains; discharge into the environment must be avoided.[4]
-
Methods for Cleaning Up: Contain the spill with dikes or absorbents to prevent migration.[21] Collect the spillage and place it in a suitable, closed container for disposal.[9]
Disposal Considerations
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4] Waste treatment methods should be in accordance with licensed collector's sorting instructions.[21]
Stability and Reactivity
-
Reactivity: May be sensitive to prolonged exposure to air and light.[4]
-
Chemical Stability: Stable under normal conditions.[17]
-
Incompatible Materials: Incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[17]
-
Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of chlorine and nitrogen oxides.[4]
This technical guide is intended to provide comprehensive safety and handling information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.
References
- 1. 3-Chloro-4-(methanesulfonylmethyl)aniline | C8H10ClNO2S | CID 61968579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 12. oecd.org [oecd.org]
- 13. siesascs.edu.in [siesascs.edu.in]
- 14. oecd.org [oecd.org]
- 15. nucro-technics.com [nucro-technics.com]
- 16. flashpointsrl.com [flashpointsrl.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. aarti-industries.com [aarti-industries.com]
- 20. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. iivs.org [iivs.org]
- 23. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
An In-depth Technical Guide to 3-Chloro-4-substituted Anilines as Key Intermediates in Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches for "3-Chloro-4-methylsulfonylaniline" did not yield specific, in-depth technical data, including detailed synthesis protocols or extensive biological applications under this name. The Chemical Abstracts Service (CAS) number initially associated with this query was found to correspond to a different molecule, Pirenperone. However, the structural motif of a 3-chloro-4-substituted aniline is a critical pharmacophore in the development of numerous kinase inhibitors.
This technical guide will therefore focus on a closely related and well-documented analogue, 3-Chloro-4-(3-fluorobenzyloxy)aniline . This compound is a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor for ErbB-1 and ErbB-2 receptors, making it a highly relevant and illustrative example for the target audience. This guide will provide a comprehensive overview of its synthesis, properties, and role in drug development, adhering to the user's specified formatting requirements.
Introduction: The Role of Substituted Anilines in Oncology
Substituted anilines are fundamental building blocks in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy.[1] The specific arrangement of substituents on the aniline ring is crucial for achieving high-affinity binding to the ATP-binding pocket of target kinases, thereby modulating their activity. The 3-chloro-4-alkoxy/aryloxy aniline scaffold, in particular, is a privileged structure found in several approved drugs.[1] 3-Chloro-4-(3-fluorobenzyloxy)aniline serves as a quintessential example, forming the core of Lapatinib, a potent therapeutic for HER2-positive breast cancer.[1] Understanding the synthesis and properties of this intermediate is therefore of significant interest to drug development professionals.
Physicochemical and Spectroscopic Data
The properties of 3-Chloro-4-(3-fluorobenzyloxy)aniline are summarized below. This data is essential for its identification, purification, and handling in a laboratory setting.
| Identifier | Value |
| IUPAC Name | 3-Chloro-4-((3-fluorobenzyl)oxy)aniline |
| CAS Number | 201741-01-9 |
| Molecular Formula | C₁₃H₁₁ClFNO |
| Molecular Weight | 251.69 g/mol |
| Property | Value |
| Melting Point | Data not consistently available in search results |
| Boiling Point | Estimated >300 °C at 760 mmHg |
| LogP | Estimated ~3.5-4.0 |
Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline
The synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline is typically achieved through a two-step process starting from commercially available materials. The general workflow involves a Williamson ether synthesis followed by the reduction of a nitro group.
Experimental Workflow Diagram
Caption: Synthetic pathway for 3-Chloro-4-(3-fluorobenzyloxy)aniline.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene (Williamson Ether Synthesis)
This step involves the O-alkylation of 2-chloro-4-nitrophenol with 3-fluorobenzyl bromide.
-
Reagents and Materials:
-
2-Chloro-4-nitrophenol
-
3-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetone
-
-
Procedure:
-
To a round-bottom flask, add 2-chloro-4-nitrophenol and potassium carbonate to a solvent such as DMF or acetone.
-
Stir the mixture at room temperature.
-
Add 3-fluorobenzyl bromide to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of 3-Chloro-4-((3-fluorobenzyl)oxy)aniline (Nitro Group Reduction)
This step reduces the nitro-intermediate to the desired aniline.
-
Reagents and Materials:
-
2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, create a mixture of ethanol and water.
-
Add 2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene, iron powder, and ammonium chloride to the solvent mixture.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-Chloro-4-((3-fluorobenzyl)oxy)aniline.
-
Quantitative Data from a Representative Synthesis
The following table summarizes typical yields for the synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline as described in the literature.
| Step | Reaction | Starting Materials | Product | Yield (%) | Reference |
| 1 & 2 | Condensation & Reduction | 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol | 3-Chloro-4-(3-fluorobenzyloxy)aniline | 82 (overall) | --INVALID-LINK--[2] |
Application in Drug Development: Synthesis of Lapatinib
3-Chloro-4-(3-fluorobenzyloxy)aniline is a crucial intermediate in the multi-step synthesis of Lapatinib. It provides the core aniline structure that engages with the hinge region of the EGFR/HER2 kinase domain.
Logical Relationship Diagram: Role in Lapatinib Synthesis
Caption: Role of the aniline intermediate in the synthesis of Lapatinib.
The synthesis of Lapatinib involves the coupling of 3-Chloro-4-(3-fluorobenzyloxy)aniline with a functionalized quinazoline ring system.[3] This is typically followed by further chemical modifications to install the side chain that improves the drug's solubility and pharmacokinetic properties.[4][5]
Conclusion
While direct, extensive literature on this compound is scarce, the analysis of its close analogue, 3-Chloro-4-(3-fluorobenzyloxy)aniline, provides a valuable and detailed technical overview for researchers in drug development. The synthetic pathways are robust and utilize standard organic chemistry techniques. The critical role of this aniline derivative in the synthesis of a blockbuster oncology drug, Lapatinib, underscores the importance of this structural class. This guide serves as a practical reference for the synthesis and application of 3-chloro-4-substituted anilines as vital intermediates in the creation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 5. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
Methodological & Application
HPLC method for 3-Chloro-4-methylsulfonylaniline analysis
An optimized High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Chloro-4-methylsulfonylaniline has been developed. This application note provides a comprehensive protocol for the quantitative determination of this compound, tailored for researchers, scientists, and professionals in drug development. The method is designed for high sensitivity, specificity, and robustness, making it suitable for purity analysis and quality control.
Introduction
This compound is a chemical compound of interest in pharmaceutical synthesis. Ensuring its purity is critical for the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose due to its high resolution and sensitivity.[1] This document details a reverse-phase HPLC (RP-HPLC) method for the accurate analysis of this compound.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[2]
-
Column : A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is recommended for optimal separation.[2]
-
Reagents :
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 2 for the gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gradient Elution Program
A gradient elution is employed to ensure the effective separation of the analyte from potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 80 | 20 |
| 25.0 | 80 | 20 |
Sample and Standard Preparation
-
Standard Solution : Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1.0 mg/mL. Further dilute this stock solution to a working concentration of 0.1 mg/mL with the same diluent.[3]
-
Sample Solution : Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the same diluent as the standard solution. It is crucial to filter the sample through a 0.45 µm syringe filter before injection to prevent particulate matter from entering the HPLC system.[3]
Data Presentation
The following table is an example of how to summarize quantitative data obtained from the HPLC analysis.
| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |
| Standard | tR | AreaS | 0.100 | 100 |
| Sample 1 | tR | Area1 | Conc1 | P1 |
| Sample 2 | tR | Area2 | Conc2 | P2 |
Note: This table should be populated with experimental data.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in this analytical protocol.
Caption: Workflow for HPLC analysis of this compound.
Caption: Logical relationship of the analytical method and its application.
References
Application Notes and Protocols for the NMR Characterization of 3-Chloro-4-methylsulfonylaniline
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of synthesized organic molecules like 3-Chloro-4-methylsulfonylaniline. As an important intermediate in the synthesis of pharmaceuticals and other bioactive compounds, confirming its chemical structure is a critical step in quality control.
-
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons. For this compound, ¹H NMR is used to confirm the substitution pattern on the aromatic ring and the presence of the amine and methylsulfonyl protons. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and methylsulfonyl groups.
-
¹³C NMR Spectroscopy: Reveals the number of chemically non-equivalent carbon atoms in the molecule. This technique is crucial for confirming the carbon framework of the benzene ring and identifying the carbons of the methylsulfonyl group.
A comprehensive NMR analysis provides unambiguous evidence of the molecular structure, which is essential for regulatory submissions and ensuring the consistency of biological and chemical properties.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the additivity of substituent chemical shift (SCS) effects on a benzene ring (¹H: 7.27 ppm, ¹³C: 128.5 ppm).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.5 - 7.7 | Doublet (d) | J(H-2, H-6) ≈ 2.0-2.5 |
| H-5 | ~7.8 - 8.0 | Doublet (d) | J(H-5, H-6) ≈ 8.5-9.0 |
| H-6 | ~6.8 - 7.0 | Doublet of doublets (dd) | J(H-6, H-5) ≈ 8.5-9.0, J(H-6, H-2) ≈ 2.0-2.5 |
| -NH₂ | ~4.0 - 5.0 | Broad singlet (br s) | - |
| -SO₂CH₃ | ~3.1 - 3.3 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~148 - 152 |
| C-2 | ~118 - 122 |
| C-3 | ~130 - 134 |
| C-4 | ~135 - 139 |
| C-5 | ~128 - 132 |
| C-6 | ~114 - 118 |
| -SO₂CH₃ | ~44 - 48 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for similar aniline derivatives and is a suitable first choice. If solubility is an issue, or if the amine proton signal is of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Procedure:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 300-600 MHz NMR spectrometer.
-
General Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single pulse (zg30 or similar).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
3. Data Processing
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
Visualization
Caption: Structure of this compound with proton assignments.
Caption: Workflow for NMR characterization.
Application Note: GC-MS Analysis of 3-Chloro-4-methylsulfonylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-4-methylsulfonylaniline is an aromatic amine derivative containing both a chlorine atom and a methylsulfonyl group. As a substituted aniline, it is of interest in pharmaceutical and chemical synthesis. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of semi-volatile compounds like this compound, offering high resolution and definitive identification based on mass spectra. This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Experimental Protocols
1. Sample Preparation
The following protocol outlines a liquid-liquid extraction (LLE) procedure suitable for isolating this compound from a sample matrix. This is a general procedure and may need optimization based on the specific sample matrix.
-
Reagents and Materials:
-
This compound standard
-
Ethyl acetate (GC grade)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
pH adjustment solutions (e.g., 1M NaOH, 1M HCl)
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials with inserts
-
-
Procedure:
-
Accurately weigh or measure a known amount of the sample into a 50 mL centrifuge tube.
-
For solid samples, dissolve in a suitable volume of deionized water.
-
Adjust the pH of the aqueous sample to >11 using 1M NaOH to ensure the aniline is in its free base form.
-
Add 10 mL of ethyl acetate to the tube.
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 4-7) two more times, combining the organic extracts.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C to a final volume of approximately 1 mL.
-
Transfer the concentrated extract to a GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of aromatic amines. Optimization may be required for specific instruments.
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The exact retention time and mass fragments should be confirmed by running a standard under the specified conditions.
| Parameter | Expected Value | Notes |
| Retention Time (RT) | ~15 - 20 min | This is an estimated range and is highly dependent on the specific GC conditions and column used. A standard should be run to determine the exact RT. |
| Molecular Ion (M+) | m/z 219 and 221 (approx. 3:1 ratio) | The molecular formula is C7H8ClNO2S. The presence of a chlorine atom results in a characteristic M+ and M+2 isotopic pattern. |
| Major Fragment Ions | To be determined experimentally | Expected fragments may include loss of CH3 (m/z 204/206), loss of SO2 (m/z 155/157), and other fragments characteristic of substituted anilines and sulfones. |
| Limit of Detection (LOD) | Low ng/mL range | Dependent on instrument sensitivity and sample matrix. |
| Limit of Quantitation (LOQ) | Mid-to-high ng/mL range | Dependent on instrument sensitivity and sample matrix. |
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The described GC-MS method provides a robust and reliable approach for the qualitative and quantitative analysis of this compound. The protocol for sample preparation using liquid-liquid extraction is effective for isolating the analyte from various matrices. The specified GC-MS conditions are optimized for good chromatographic separation and sensitive detection. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this and structurally related compounds.
References
Application Notes and Protocols for the Use of 3-Chloro-4-methylsulfonylaniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3-Chloro-4-methylsulfonylaniline as a key intermediate in the preparation of pharmaceutical compounds, particularly kinase inhibitors. While specific protocols for this exact molecule are not widely published, the following information is based on well-established synthetic methodologies for structurally analogous compounds and provides a robust framework for its utilization in drug discovery and development.
Introduction
This compound is a substituted aniline derivative with potential as a building block in the synthesis of biologically active molecules. The presence of the chloro and methylsulfonyl groups on the aniline ring imparts specific electronic and steric properties that can be exploited in the design of targeted therapies. Aniline derivatives are crucial components of many kinase inhibitors, often serving as the "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the kinase. This document outlines a plausible synthetic route to a key pharmaceutical intermediate derived from this compound and discusses its likely application in the development of kinase inhibitors targeting signaling pathways implicated in cancer.
Synthesis of a Key Pharmaceutical Intermediate
A common strategy in the synthesis of kinase inhibitors involves the coupling of a substituted aniline with a heterocyclic core, such as a quinazoline ring. The following protocol describes a representative synthesis of a 4-anilinoquinazoline intermediate from this compound. This reaction is analogous to the synthesis of intermediates for approved kinase inhibitors like Lapatinib and Gefitinib.
Experimental Protocol: Synthesis of N-(3-chloro-4-(methylsulfonyl)phenyl)quinazolin-4-amine
Materials:
-
This compound
-
4-Chloroquinazoline
-
Isopropanol (IPA)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a clean, dry reaction vessel, add this compound (1.0 equivalent) and isopropanol.
-
Stir the mixture at room temperature to dissolve the aniline.
-
To the stirred solution, add 4-chloroquinazoline (1.05 equivalents) followed by diisopropylethylamine (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C) under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold isopropanol.
-
Dry the product under vacuum to obtain the desired N-(3-chloro-4-(methylsulfonyl)phenyl)quinazolin-4-amine.
Quantitative Data
The following tables summarize typical reaction yields for the synthesis of substituted anilines and their subsequent conversion to anilinoquinazoline intermediates, based on analogous reactions reported in the literature. These values can serve as a benchmark for the synthesis involving this compound.
Table 1: Representative Yields for the Synthesis of Substituted Anilines via Nitro Group Reduction
| Starting Material | Reducing Agent/Catalyst | Solvent | Yield (%) |
| 1-Chloro-2-(isopentyloxy)-4-nitrobenzene | Fe / NH₄Cl | Ethanol/Water | 80-90% |
| 1-Chloro-2-(isopentyloxy)-4-nitrobenzene | H₂ / Pd/C | Toluene/Ethanol | >90% |
| 2-Chloro-4-nitrotoluene | Fe / HCl | Water | ~83% |
| 3-chloro-4-fluoronitrobenzene | H₂ / Pt/C | (solvent-free) | >94% |
Table 2: Representative Yields for the Synthesis of 4-Anilinoquinazoline Intermediates
| Aniline Intermediate | Heterocycle | Solvent | Yield (%) |
| 3-Chloro-4-fluoroaniline | 4-Chloro-6-iodoquinazoline | Isopropanol | >90% |
| 3-Ethynylaniline | (quinazoline derivative) | Isopropanol | ~85% |
| 3-aminobenzonitrile | 4-chloro-6,7-dimethoxyquinazoline | n-Butanol | ~95% |
Application in Kinase Inhibitor Synthesis & Signaling Pathway
Substituted anilines are critical pharmacophores in a class of targeted cancer therapeutics known as tyrosine kinase inhibitors (TKIs). These drugs are designed to block the action of specific tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
The intermediate synthesized from this compound is a likely precursor for inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways. Overactivity of these pathways is implicated in the development and progression of various solid tumors, including breast, lung, and colon cancers.
Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of a final kinase inhibitor drug substance from this compound would typically follow the workflow outlined below.
Conclusion
This compound is a valuable intermediate for the synthesis of pharmaceutical compounds, particularly those targeting protein kinases. The protocols and data presented, derived from closely related analogues, provide a strong foundation for its use in research and development. The synthetic route to quinazoline-based intermediates is well-established and generally high-yielding. The resulting compounds have the potential to inhibit key signaling pathways, such as the EGFR/HER2 cascade, which are critical targets in oncology. Researchers and scientists in drug development can utilize this information to explore novel therapeutic agents based on this versatile chemical scaffold.
Application Notes and Protocols for 3-Chloro-4-methylsulfonylaniline as a Precursor in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-chloro-4-methylsulfonylaniline as a versatile precursor in the synthesis of potential agrochemical candidates. The protocols are based on established chemical transformations and analogies to known agrochemical synthesis pathways.
Introduction
This compound is a substituted aniline that serves as a valuable building block in organic synthesis. The presence of a chloro group, a methylsulfonyl group, and an amino group on the aromatic ring provides multiple reactive sites for the construction of complex molecules. In the agrochemical industry, substituted anilines are crucial intermediates for a wide range of herbicides, fungicides, and insecticides. The specific substitution pattern of this compound makes it an interesting candidate for the development of novel active ingredients.
Application Note 1: Synthesis of a Phenylpyrazole Herbicide Candidate
Phenylpyrazole derivatives are a well-established class of herbicides known for their efficacy. The following protocol outlines a hypothetical multi-step synthesis of a novel phenylpyrazole derivative for herbicidal screening, starting from this compound.
Synthesis Pathway Overview
The overall synthesis involves the diazotization of this compound, followed by a Sandmeyer reaction to introduce a cyano group. The resulting nitrile is then converted to an amidine, which is subsequently cyclized with a β-ketoester to form the pyrazole ring.
Quantitative Data
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | 2-Chloro-4-(methylsulfonyl)benzonitrile | This compound | 215.65 | 85 | >98 |
| 2 | 2-Chloro-4-(methylsulfonyl)benzamidine | 2-Chloro-4-(methylsulfonyl)benzonitrile | 232.68 | 90 | >97 |
| 3 | Phenylpyrazole Herbicide Candidate | 2-Chloro-4-(methylsulfonyl)benzamidine | - | 75 | >99 |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzonitrile
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (20.57 g, 100 mmol) in a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL).
-
Diazotization: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate 500 mL flask, prepare a solution of copper(I) cyanide (10.8 g, 120 mmol) and sodium cyanide (6.4 g, 130 mmol) in water (100 mL). Warm the solution to 60 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the warm cyanide solution. Control the rate of addition to maintain the reaction temperature between 60-70 °C.
-
Work-up: After the addition is complete, stir the mixture at 70 °C for 1 hour. Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford 2-chloro-4-(methylsulfonyl)benzonitrile as a white solid.
Step 2: Synthesis of 2-Chloro-4-(methylsulfonyl)benzamidine
-
Reaction Setup: In a flame-dried 250 mL Schlenk flask under an argon atmosphere, dissolve 2-chloro-4-(methylsulfonyl)benzonitrile (10.78 g, 50 mmol) in anhydrous tetrahydrofuran (100 mL).
-
Amidine Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add lithium bis(trimethylsilyl)amide (LiN(TMS)₂) (1.0 M in THF, 55 mL, 55 mmol) dropwise. Stir the mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-(methylsulfonyl)benzamidine.
Step 3: Synthesis of the Phenylpyrazole Herbicide Candidate
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-4-(methylsulfonyl)benzamidine (4.65 g, 20 mmol) and ethyl acetoacetate (2.86 g, 22 mmol) in ethanol (50 mL).
-
Cyclization: Add sodium ethoxide (1.63 g, 24 mmol) to the solution and reflux the mixture for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the final phenylpyrazole herbicide candidate.
Application Note 2: Synthesis of a Phenylurea Herbicide Candidate
Phenylurea herbicides are another important class of agrochemicals. The aniline functionality of this compound can be readily converted into a urea moiety.
Synthesis Pathway
Quantitative Data
| Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Phenylurea Herbicide Candidate | This compound | 278.74 | 92 | >98 |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (4.11 g, 20 mmol) in anhydrous dichloromethane (50 mL).
-
Reaction: Add pyridine (1.74 g, 22 mmol) to the solution. Cool the mixture to 0 °C in an ice bath. Slowly add dimethylcarbamoyl chloride (2.37 g, 22 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the phenylurea herbicide candidate as a solid. The product can be further purified by recrystallization if necessary.
Hypothetical Mode of Action
The synthesized herbicide candidates would require biological screening to determine their mode of action. Phenylpyrazole herbicides often target the enzyme protoporphyrinogen oxidase (PPO), while phenylurea herbicides typically inhibit photosystem II.
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-4-methylsulfonylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 3-Chloro-4-methylsulfonylaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strong electron-withdrawing nature of the methylsulfonyl group and the presence of a reactive chlorine atom, which allows for the strategic introduction of diverse aryl and heteroaryl moieties.
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. However, the use of electron-deficient aryl chlorides such as this compound can be challenging due to the inherent stability of the C-Cl bond.[1] This protocol outlines a generalized yet effective methodology, drawing upon established procedures for similar electron-deficient substrates, to facilitate the successful synthesis of novel biaryl compounds.
Reaction Principle and Pathway
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The widely accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[2][3]
Representative Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of electron-deficient aryl chlorides, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100-120 | 12-24 | 75-95 |
| 2 | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | Cs₂CO₃ (3) | Toluene | 110 | 16 | 70-90 |
| 3 | PdCl₂(dppf) (5) | - | K₂CO₃ (2.5) | DMF | 100 | 8-16 | 65-85 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | 85 | 12 | 60-80 |
Note: Yields are representative and will vary depending on the specific arylboronic acid used and the optimization of reaction conditions.
Experimental Protocols
This protocol provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction with this compound.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄)
-
Phosphine ligand (if required, e.g., SPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Deionized water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, including a Schlenk flask or reaction vial
-
Magnetic stirrer and heating mantle or oil bath
-
Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Experimental Workflow:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly to the flask. If generating the catalyst in situ, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a separate vial and add the mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5-10 mL) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. |
| Insufficiently inert atmosphere | Ensure proper degassing of solvents and thorough purging of the reaction vessel. | |
| Low reaction temperature | The activation of the C-Cl bond may require higher temperatures. | |
| Formation of side products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.2-1.5 equiv.). |
| Protodeborylation | Ensure anhydrous conditions for the base and solvent if water is not part of the solvent system. | |
| Decomposition of starting materials or product | Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. |
Applications in Drug Development
The biaryl scaffolds synthesized from this compound are of significant interest in drug discovery. The methylsulfonyl group can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a molecule. The resulting biaryl structures are core components of numerous biologically active compounds, including kinase inhibitors and other targeted therapies. The ability to readily diversify the aryl group via Suzuki coupling makes this a powerful strategy for generating libraries of novel compounds for biological screening. The presence of chlorine in pharmaceuticals is a common feature, with many FDA-approved drugs containing this halogen.[4]
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-4-methylsulfonylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation allows for the coupling of an amine with an aryl halide or pseudohalide, providing a versatile route to a wide array of arylamines. These structural motifs are of paramount importance in the pharmaceutical, agrochemical, and materials science industries.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3-Chloro-4-methylsulfonylaniline. The presence of both a chloro substituent and a strong electron-withdrawing methylsulfonyl group on the aniline ring presents unique challenges and considerations for this transformation. The electron-deficient nature of the substrate can influence catalyst selection, reaction kinetics, and overall efficiency. Therefore, careful optimization of the reaction parameters, including the choice of palladium precatalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired N-aryl-3-chloro-4-methylsulfonylaniline products.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst.[1] The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the coupling partner of this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The this compound coordinates to the palladium center. A base then deprotonates the aniline's amino group to form a palladium-amido complex.[1]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-aryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
The selection of a suitable ligand is critical to facilitate the reductive elimination step and prevent side reactions. Bulky, electron-rich phosphine ligands are often employed to promote the desired coupling.[2]
Data Presentation: Survey of Reaction Conditions
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl chlorides, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Aryl Chlorides
| Parameter | Typical Range | Notes |
| Palladium Precatalyst | 1-5 mol% | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed Pd-ligand complexes are common.[3] |
| Ligand | 1.5-10 mol% | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often effective for aryl chlorides.[1] |
| Base | 1.5-2.5 equivalents | Strong bases like NaOtBu or K₃PO₄ are frequently used.[1] |
| Solvent | 0.1-1.0 M | Anhydrous toluene or dioxane are common choices.[1] |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl chlorides.[1] |
| Reaction Time | 2-24 hours | Monitored by TLC or GC-MS for completion.[1] |
Table 2: Catalyst Systems for Amination of Electron-Deficient Aryl Chlorides
| Palladium Precatalyst | Ligand | Base | Solvent | Expected Yield Range (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 75-95 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 70-90 |
| Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 70-92 |
Note: Yields are highly dependent on the specific amine coupling partner and require optimization.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure with a Strong Base
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aryl Halide (e.g., Bromobenzene, 1.1 mmol, 1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the aryl halide to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]
Protocol 2: Procedure with a Weaker Base
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aryl Halide (e.g., 4-Bromoanisole, 1.1 mmol, 1.1 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4.0 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.)
-
Anhydrous Dioxane (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the aryl halide to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous dioxane via syringe.
-
Reaction: Heat the mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.[1]
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Synthesis of 3-Chloro-4-methylsulfonylaniline Derivatives: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 3-Chloro-4-methylsulfonylaniline and its derivatives, key intermediates in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The outlined multi-step synthesis is designed to be efficient and reproducible, yielding high-purity compounds for further investigation.
Introduction
This compound and its analogs are important building blocks in the synthesis of a variety of biologically active molecules. The presence of the chloro and methylsulfonyl groups on the aniline ring provides a unique electronic and steric profile, making it a valuable scaffold for the design of targeted therapies. This protocol details a reliable synthetic route starting from a commercially available precursor.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process starting from 3-chloroaniline. The first step involves the introduction of a methylthio group at the 4-position of the aniline ring, followed by the oxidation of the resulting 3-chloro-4-(methylthio)aniline to the target methylsulfonyl compound. Subsequent derivatization of the aniline nitrogen allows for the creation of a library of related compounds.
Caption: Synthetic workflow for this compound and its derivatives.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-(methylthio)aniline
This procedure is adapted from a general method for the preparation of aniline thioethers.[1]
Materials:
-
3-Chloroaniline
-
Ammonium thiocyanate
-
Bromine
-
Methanol
-
Sodium borohydride
-
Dimethyl sulfate
-
Sodium hydroxide
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Thiocyanation: In a flask equipped with a stirrer, dissolve 3-chloroaniline (1 eq) in methanol. Cool the solution to 0-5 °C in an ice bath. In a separate flask, dissolve ammonium thiocyanate (2.2 eq) in methanol and cool to 0-5 °C. Slowly add bromine (1.1 eq) to the ammonium thiocyanate solution while maintaining the temperature below 10 °C. After the addition is complete, stir the resulting thiocyanogen solution for 30 minutes. Add this solution dropwise to the 3-chloroaniline solution over 1-2 hours, keeping the temperature at 0-5 °C. After the addition, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Reduction and Methylation: Cool the reaction mixture back to 0-5 °C. Slowly add sodium borohydride (2.5 eq) in small portions. After the addition, stir the mixture for 1 hour at room temperature. Cool the mixture again to 0-5 °C and add dimethyl sulfate (1.2 eq) dropwise. Following the addition, add a solution of sodium hydroxide (3 eq) in water dropwise, ensuring the temperature does not exceed 20 °C. Stir the mixture at room temperature for 4-6 hours.
-
Work-up and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous mixture with diethyl ether (3 x). Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate. Evaporate the ether to yield the crude product. The crude 3-chloro-4-(methylthio)aniline can be purified by recrystallization from a suitable solvent like methylcyclohexane to yield a solid product.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Chloroaniline | |
| Key Reagents | (SCN)₂, NaBH₄, (CH₃)₂SO₄ | [1] |
| Solvent | Methanol | [1] |
| Reaction Temperature | 0-25 °C | [1] |
| Reaction Time | 18-24 hours (total) | [1] |
| Product | 3-Chloro-4-(methylthio)aniline | |
| Melting Point | 73.5-74.5 °C | [1] |
Step 2: Synthesis of this compound
This procedure involves the oxidation of the methylthio group to a methylsulfonyl group.
Materials:
-
3-Chloro-4-(methylthio)aniline
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Dichloromethane or Methanol/Water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Oxidation: Dissolve 3-chloro-4-(methylthio)aniline (1 eq) in dichloromethane. Cool the solution to 0-5 °C. Add a solution of m-CPBA (2.2 eq) in dichloromethane dropwise over 1 hour. After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Chloro-4-(methylthio)aniline |
| Oxidizing Agent | m-CPBA or Oxone® |
| Solvent | Dichloromethane or Methanol/Water |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Product | This compound |
Step 3: Synthesis of N-(3-chloro-4-(methylsulfonyl)phenyl)acetamide (A Derivative)
This procedure describes a representative derivatization of the aniline group by acylation.
Materials:
-
This compound
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Acylation: Dissolve this compound (1 eq) in dichloromethane and add pyridine (1.5 eq). Cool the mixture to 0-5 °C. Add acetic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude acetamide derivative can be purified by recrystallization.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Acylating Agent | Acetic anhydride or Acetyl chloride |
| Base | Pyridine or Triethylamine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Product | N-(3-chloro-4-(methylsulfonyl)phenyl)acetamide |
Logical Relationship of Synthesis Steps
Caption: Logical flow from starting material to final derivatives.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Handle all chemicals with care, paying close attention to the specific hazards associated with each reagent. For example, bromine, dimethyl sulfate, and m-CPBA are corrosive and toxic.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound and its derivatives. The methods described are suitable for laboratory-scale synthesis and can be adapted for the production of a variety of analogs for drug discovery and development programs. The clear, step-by-step instructions and tabulated data are intended to facilitate the reproduction of these procedures by skilled researchers.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-methylsulfonylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-methylsulfonylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 2-chloro-4-(methylsulfonyl)nitrobenzene. This method is favored for its high conversion rates and selectivity. The reduction of the nitro group to an amine is a well-established transformation in organic synthesis.
Q2: What are the potential by-products I should be aware of during the synthesis of this compound?
A2: By-product formation is a critical factor to control for achieving high purity. The primary by-products can be categorized as follows:
-
Incomplete Reduction Intermediates: The reduction of the nitro group proceeds through several stages. If the reaction is not driven to completion, intermediates such as 2-chloro-4-(methylsulfonyl)nitrosobenzene and N-(2-chloro-4-(methylsulfonyl)phenyl)hydroxylamine can remain as impurities.
-
Condensation Products: These reactive intermediates can condense with each other to form dimeric impurities, including azoxy and azo compounds, which are often colored.
-
Dehalogenation Product: A significant potential by-product is 4-(methylsulfonyl)aniline, which results from the cleavage of the carbon-chlorine bond (hydrodechlorination). This is a common side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[1]
-
Isomeric Impurities: Impurities may also arise from the starting materials. For instance, the synthesis of 2-chloro-4-(methylsulfonyl)nitrobenzene might produce isomeric variants that would be carried through the reduction step.
Q3: How can I minimize the formation of the dehalogenation by-product, 4-(methylsulfonyl)aniline?
A3: Minimizing dehalogenation is crucial for obtaining the desired product in high purity. Here are several strategies:
-
Catalyst Selection: The choice of catalyst is critical. While palladium on carbon (Pd/C) is a highly active catalyst, it is also more prone to causing dehalogenation. Platinum on carbon (Pt/C) or Raney Nickel may offer better selectivity for the nitro group reduction while minimizing the loss of the chlorine atom. The use of sulfided platinum catalysts has also been shown to suppress dehalogenation in similar systems.[1]
-
Reaction Conditions: Carefully control the reaction temperature and hydrogen pressure. Milder conditions (lower temperature and pressure) generally disfavor the hydrodehalogenation side reaction.[1]
-
pH Control: Maintaining a slightly basic pH during the reaction can help to suppress dehalogenation. The addition of a small amount of a mild base, such as sodium carbonate or sodium bicarbonate, can be beneficial.[1]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for monitoring the progress of the reaction and quantifying the purity of the final product. A reverse-phase C18 column is typically suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying impurities, often without the need for reference standards for each impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete or Sluggish Reaction | 1. Catalyst Inactivity: The catalyst may be old, poisoned, or used in insufficient quantity. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 3. Poor Mass Transfer: Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen. 4. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Catalyst: Use fresh, high-quality catalyst. Increase the catalyst loading. Ensure starting materials and solvents are free of potential catalyst poisons (e.g., sulfur compounds). 2. Hydrogen Pressure: Increase the hydrogen pressure within the recommended safe limits for the equipment. 3. Stirring: Ensure vigorous and efficient stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer. 4. Temperature: Gradually increase the reaction temperature in 5-10 °C increments, while monitoring for by-product formation. |
| Significant Formation of Dehalogenation By-product (4-(methylsulfonyl)aniline) | 1. Highly Active Catalyst: Palladium-based catalysts are known to promote dehalogenation. 2. Harsh Reaction Conditions: High temperature and/or high hydrogen pressure can favor dehalogenation. 3. Acidic Reaction Medium: An acidic environment can promote the cleavage of the C-Cl bond. | 1. Catalyst Choice: Switch to a more selective catalyst such as Platinum on Carbon (Pt/C), a sulfided platinum catalyst, or Raney Nickel.[1] 2. Reaction Conditions: Lower the reaction temperature and hydrogen pressure. 3. pH Adjustment: Add a small amount of a mild inorganic base (e.g., sodium carbonate) to the reaction mixture to maintain a neutral or slightly basic pH.[1] |
| Presence of Colored Impurities in the Final Product | 1. Incomplete Reduction: The presence of yellow, orange, or red colors often indicates the formation of azoxy and azo by-products from the condensation of nitroso and hydroxylamine intermediates. | 1. Reaction Time: Increase the reaction time to ensure complete conversion of all intermediates. 2. Catalyst Activity: Ensure the catalyst is sufficiently active and present in an adequate amount. 3. Purification: These colored impurities can often be removed by recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water). |
| Difficult Product Isolation/Purification | 1. Complex Mixture of By-products: A non-optimized reaction can lead to a complex mixture that is difficult to purify. 2. Inappropriate Work-up Procedure: The work-up procedure may not be effective in removing all impurities. | 1. Reaction Optimization: Re-evaluate and optimize the reaction conditions (catalyst, temperature, pressure, time) to minimize by-product formation. 2. Work-up and Purification: After filtration of the catalyst, consider an acidic wash to remove basic impurities, followed by neutralization and extraction. Column chromatography on silica gel may be necessary for high purity. |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety considerations.
Materials:
-
2-chloro-4-(methylsulfonyl)nitrobenzene
-
Catalyst (e.g., 5% Pt/C or 10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Mild base (optional, e.g., Sodium Carbonate)
Procedure:
-
Reactor Setup: In a pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature control, add 2-chloro-4-(methylsulfonyl)nitrobenzene and the solvent.
-
Catalyst Addition: Under an inert atmosphere, carefully add the catalyst to the reactor. If desired, add a small amount of a mild base.
-
Purging: Seal the reactor and purge several times with an inert gas, followed by several purges with hydrogen gas to remove all air.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by periodically taking samples for analysis by HPLC or TLC. The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.
Analytical Methods for Impurity Profiling
The following are suggested starting conditions for the analysis of the reaction mixture and the final product. Method development and optimization will be required.
Table 1: HPLC Method Parameters
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio (e.g., 80:20 A:B) and ramp up the organic phase (B) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: GC-MS Method Parameters
| Parameter | Suggested Conditions |
| Column | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Table 3: NMR Analysis
| Parameter | Suggested Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Analysis | Acquire ¹H and ¹³C NMR spectra. Purity can be assessed by comparing the integrals of the product signals to those of any impurities. |
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Purification of 3-Chloro-4-methylsulfonylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Chloro-4-methylsulfonylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurity profiles depend on the synthetic route, common impurities in related aniline syntheses often include unreacted starting materials, such as the corresponding nitro-aromatic precursor. Other potential contaminants may arise from side reactions, such as over-chlorination, or from degradation and oxidation of the aniline product, which can cause discoloration.[1][2]
Q2: My crude product is dark brown/red. How can I remove the color?
A2: Dark coloration in crude anilines is typically due to oxidized, polymeric impurities or residual nitro-aromatic compounds from an incomplete reduction step.[1] Two effective methods for color removal are:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can adsorb colored impurities. The carbon is then removed by hot filtration.[1][3]
-
Flash Column Chromatography: This is a highly effective method for separating the desired aniline from more polar, colored byproducts and baseline impurities.[1]
Q3: Which purification technique is more suitable for this compound: recrystallization or column chromatography?
A3: The choice depends on the impurity profile, the required final purity, and the scale of the purification.
-
Recrystallization is often effective for removing minor structural analogs and less soluble impurities, especially on a larger scale.[1]
-
Flash Column Chromatography provides superior separation for removing a wider range of impurities, including unreacted starting materials and colored byproducts, and is often the best method to achieve very high purity (>99.5%).[1]
Q4: My aniline product appears to be degrading on the silica gel column. What can I do?
A4: Anilines, being basic, can sometimes interact with the acidic surface of standard silica gel, leading to degradation or significant peak tailing. To mitigate this, it is recommended to use silica gel that has been pre-treated with a base or to add a small percentage (e.g., 0.5-1%) of a basic modifier like triethylamine (TEA) to the mobile phase.[1][4]
Purification Strategy Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Recrystallization Issues | ||
| Compound "oils out" instead of forming crystals. | 1. Solution is too supersaturated. 2. Cooling is too rapid. 3. Melting point of the compound is lower than the boiling point of the solvent. | 1. Reheat the solution and add more of the primary solvent to decrease saturation. 2. Allow the solution to cool slowly. Insulate the flask if necessary. 3. Use a lower-boiling point solvent or a different solvent system.[3] |
| No crystals form, even after cooling in an ice bath. | 1. The solution is not saturated. 2. The compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration. 2. Gently scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a "seed crystal" of the pure compound. 4. If using a mixed solvent system, add more of the anti-solvent.[3][5] |
| Poor recovery of the purified product. | 1. Too much solvent was used. 2. Premature crystallization occurred during hot filtration. 3. The compound has significant solubility in the cold solvent. | 1. Concentrate the mother liquor and cool again to recover more product. 2. Ensure glassware is pre-heated and filtration is performed quickly. 3. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Column Chromatography Issues | ||
| Compound is not eluting from the column. | 1. The mobile phase is not polar enough. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4] |
| The compound streaks or "tails" on the column. | 1. The aniline group is interacting with acidic sites on the silica gel. 2. The column is overloaded with crude material. | 1. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.[6] 2. Use a larger column or load less crude material. |
| The product elutes with impurities. | 1. The chosen mobile phase does not provide adequate separation. 2. The column was packed improperly, or the sample was loaded incorrectly. | 1. Re-evaluate the mobile phase using TLC with different solvent systems to find one with better separation (ΔRf). 2. Ensure the column is packed evenly without air bubbles and the sample is loaded in a narrow band. |
| The product is an oil instead of a solid after solvent removal. | 1. Presence of impurities depressing the melting point. 2. Residual solvent is still present. | 1. Re-purify the material using chromatography or a different recrystallization solvent. 2. Dry the product under a high vacuum for an extended period.[1] |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification issues.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general starting point. The ideal solvent must be determined experimentally.
-
Solvent Screening:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Add a few drops of a different test solvent (see table below) to each tube at room temperature. Observe solubility.
-
An ideal single solvent will dissolve the compound poorly at room temperature but completely when heated.[3]
-
If no single solvent is ideal, test mixed solvent systems (e.g., dissolve the compound in a small amount of a "good" solvent like hot ethanol, then add a "poor" solvent like water dropwise until turbidity appears).[3]
-
-
Dissolution:
-
Place the bulk of the crude material in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[5]
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and add a small amount (1-2% by weight) of activated carbon.
-
Reheat the mixture to boiling for a few minutes.[3]
-
-
Hot Filtration:
-
If activated carbon or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[3]
-
-
Crystallization:
-
Cover the flask and allow the clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[3]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to a constant weight.
-
Solvent Screening Guide (Hypothetical)
| Solvent | Polarity | Boiling Point (°C) | Expected Behavior |
| Water | High | 100 | Very low solubility. Potential anti-solvent in a mixed system.[3] |
| Ethanol | High | 78 | Good solubility when hot, moderate to low when cold. Good candidate.[3] |
| Isopropanol | Medium | 82 | Likely to have good solubility when hot and moderate to low when cold. Good candidate.[3] |
| Ethyl Acetate | Medium | 77 | May be a good single solvent or part of a mixed system with hexanes.[3] |
| Toluene | Low | 111 | Good potential due to the aromatic nature of both solvent and solute.[3] |
| Hexane/Heptane | Low | 69 / 98 | Likely to have low solubility at all temperatures. Can be used as an anti-solvent.[3] |
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection:
-
Dissolve a small amount of the crude material in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., gradients of ethyl acetate in hexane or heptane).
-
A good solvent system will give the desired compound a retention factor (Rf) of approximately 0.2-0.4 and provide good separation from impurities.[4]
-
To prevent peak tailing, add 0.5-1% triethylamine (TEA) to the chosen mobile phase.[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase.
-
Pour the slurry into a glass chromatography column and use gentle pressure to pack the bed evenly. Add a thin layer of sand to the top of the silica bed.[7]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger, volatile solvent like dichloromethane.
-
Adsorb this solution onto a small amount of silica gel by removing the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.[1]
-
-
Elution and Analysis:
-
Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.[1]
-
References
Technical Support Center: Optimizing Reaction Yield for 3-Chloro-4-methylsulfonylaniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-4-methylsulfonylaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic strategies for preparing this compound are:
-
Route 1: Reduction of a Nitro Precursor: This is the most common approach and involves the reduction of 2-chloro-1-nitro-4-(methylsulfonyl)benzene to the corresponding aniline. This reduction can be achieved through catalytic hydrogenation or chemical reduction methods.
-
Route 2: Sulfonylation of a Chloroaniline: This route involves the direct sulfonylation of 3-chloroaniline. However, controlling the regioselectivity to obtain the desired 4-sulfonyl isomer can be challenging, and polysulfonylation can be a significant side reaction.[1]
Q2: Which reduction method is recommended for the synthesis of this compound from its nitro precursor?
A2: Both catalytic hydrogenation and chemical reduction with iron are viable methods.
-
Catalytic Hydrogenation (e.g., using Pd/C or Pt/C) is often preferred for its high efficiency and cleaner reaction profile, typically resulting in high yields and purity.[2] However, it requires specialized equipment for handling hydrogen gas under pressure.
-
Chemical Reduction with iron powder in an acidic medium is a more traditional and accessible method that does not require high-pressure apparatus.[3] This method is generally robust but may generate significant iron sludge, which can complicate product work-up.
Q3: What are the critical reaction parameters to control for optimizing the yield?
A3: Key parameters to control during the synthesis include:
-
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.
-
Catalyst Selection and Loading (for hydrogenation): The choice of catalyst and its concentration can impact the reaction's efficiency and selectivity.
-
Reaction Time: Monitoring the reaction to completion is crucial to maximize the yield of the desired product while minimizing the formation of impurities from over or under-reaction.
-
pH (for chemical reduction): Maintaining an appropriate pH is essential for the efficiency of the iron reduction method.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My reaction for the synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yield can be attributed to several factors depending on the synthetic route chosen.
For Catalytic Hydrogenation (Route 1):
-
Cause: Incomplete reaction due to catalyst deactivation, insufficient hydrogen pressure, or poor mixing.
-
Solution: Ensure the catalyst is fresh and active. Increase the hydrogen pressure and ensure vigorous stirring to maintain a good suspension of the catalyst.
-
-
Cause: Dehalogenation (loss of the chlorine atom) as a side reaction.
-
Solution: Use a more selective catalyst or add a dehalogenation inhibitor. Optimizing the reaction temperature and pressure can also help minimize this side reaction.
-
For Chemical Reduction with Iron (Route 1):
-
Cause: Incomplete reaction.
-
Solution: Ensure that the iron powder is finely divided and activated. The reaction is often exothermic, so maintaining the appropriate temperature is crucial. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Cause: Suboptimal pH.
-
Solution: The reaction is typically carried out in the presence of an acid, such as hydrochloric acid or acetic acid. Ensure the correct stoichiometry of the acid is used.
-
For Sulfonylation of 3-Chloroaniline (Route 2):
-
Cause: Formation of undesired isomers (ortho- or meta-sulfonylated products).
-
Solution: The regioselectivity of sulfonylation is highly dependent on the reaction conditions. Protecting the amino group of the aniline before sulfonylation can direct the substitution to the para position.[1]
-
-
Cause: Polysulfonylation.
-
Solution: Use a stoichiometric amount of the sulfonylating agent and carefully control the reaction time and temperature. Protecting the amino group can also mitigate this issue.[1]
-
Issue 2: Product Purity is Low
Q: After the synthesis, my this compound product is impure. What are the likely impurities and how can I remove them?
A: The nature of the impurities will depend on the synthetic method used.
Common Impurities:
-
Unreacted Starting Material: (2-chloro-1-nitro-4-(methylsulfonyl)benzene or 3-chloroaniline).
-
Intermediates from Incomplete Reduction: Such as nitroso and hydroxylamine compounds. These can further react to form colored azo and azoxy byproducts.
-
Dehalogenated Product: 4-methylsulfonylaniline.
-
Isomeric Sulfonylation Products: (if using Route 2).
Purification Strategies:
-
Recrystallization: This is an effective method for purifying solid products. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. For sulfonylanilines, which can be sensitive to acidic silica gel, using a neutral or basic stationary phase like alumina, or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can be beneficial.[4]
-
Acid-Base Extraction: This can be used to remove acidic or basic impurities. The aniline product can be protonated with an acid and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified to recover the purified aniline.
Data Presentation
Table 1: Comparison of Reduction Methods for Analagous Nitroarenes
| Parameter | Catalytic Hydrogenation (Pt/C) | Iron Reduction |
| Starting Material | 3-chloro-4-fluoronitrobenzene | 3-chloro-4-fluoronitrobenzene |
| Primary Reagents | H₂ gas, 1% Pt/C catalyst | Iron powder, Hydrochloric acid |
| Solvent | None (neat) or Methanol | Ethanol, Water |
| Temperature | 50-100°C | 80-90°C |
| Pressure | 0.1-5 MPa | Atmospheric |
| Yield | > 94% | Not specified |
| Product Purity | > 99.5% | Requires distillation |
| Advantages | High yield and purity, no solvent required, simple process | Mature process, no specialized high-pressure equipment |
| Disadvantages | Requires specialized high-pressure equipment | Produces significant acid mist and iron waste |
Note: This data is for the synthesis of 3-Chloro-4-fluoroaniline and serves as a general guide.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-1-nitro-4-(methylsulfonyl)benzene (Precursor for Route 1)
This protocol is adapted from a procedure for a similar compound.
-
Materials: 1-Chloro-4-methylsulfonylbenzene, sulfuric acid, nitric acid.
-
Procedure:
-
To a cooled solution of sulfuric acid, slowly add 1-Chloro-4-methylsulfonylbenzene.
-
To this mixture, add nitric acid dropwise while maintaining the temperature between 25-35°C.
-
Stir the reaction mixture for 2-6 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain 1-Chloro-2-nitro-4-methylsulfonylbenzene.[5]
-
Protocol 2: General Procedure for the Reduction of a Nitroarene using Iron (Route 1)
This is a general protocol that can be adapted for the reduction of 2-chloro-1-nitro-4-(methylsulfonyl)benzene.
-
Materials: Nitroarene, iron powder, ethanol, water, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, combine the nitroarene, iron powder, ethanol, and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through celite to remove the iron salts.
-
The filtrate can then be worked up by extraction and purified by recrystallization or column chromatography.[6]
-
Mandatory Visualization
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: 3-Chloro-4-methylsulfonylaniline Degradation Studies
This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation of 3-chloro-4-methylsulfonylaniline. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the anticipated microbial degradation pathways for this compound?
A1: While specific microbial degradation pathways for this compound are not extensively documented, pathways can be inferred from studies on structurally similar compounds like other chloroanilines. The degradation is expected to be initiated by an attack on the aromatic ring. Key initial steps may include:
-
Dioxygenation: A common initial step in the aerobic degradation of aromatic compounds, where a dioxygenase enzyme would introduce two hydroxyl groups onto the aromatic ring, potentially forming a chloromethylsulfonyl-substituted catechol.
-
Dehalogenation: Removal of the chlorine atom can occur either reductively under anaerobic conditions or oxidatively.
-
N-Oxidation or Deamination: The amino group can be a site for initial enzymatic attack.
Following the initial attack, the resulting catecholic intermediate would likely undergo ring cleavage, either through an ortho or meta cleavage pathway, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.
Q2: What are the likely abiotic degradation pathways for this compound?
A2: Abiotic degradation of this compound can be expected to occur through processes such as photolysis and advanced oxidation processes (AOPs).
-
Photodegradation: In the presence of light, particularly UV radiation, the molecule may undergo transformations. This could involve the cleavage of the carbon-chlorine bond or reactions involving the sulfonyl and amino groups.
-
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals (•OH), which can attack the aromatic ring and the substituent groups, leading to mineralization (complete breakdown to CO2, water, and inorganic ions).
Q3: What are the expected major degradation products or metabolic intermediates?
A3: Based on the predicted degradation pathways, several key intermediates could be formed. Identification of these is crucial for elucidating the degradation mechanism. Potential intermediates include:
-
Catechol or substituted catechol derivatives.
-
Dechlorinated aniline derivatives.
-
Products of N-oxidation or deamination.
-
Ring-cleavage products such as muconic acids or semialdehydes.
Troubleshooting Guides
Guide 1: Investigating Microbial Degradation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed in microbial cultures. | The selected microbial strain or consortium may lack the necessary enzymes. | - Screen a wider range of microorganisms from contaminated sites. - Consider using a co-substrate to induce the required enzymatic activity. |
| The compound may be toxic to the microorganisms at the tested concentration. | - Perform a toxicity assay to determine the inhibitory concentration. - Start with a lower concentration of the target compound. | |
| Suboptimal culture conditions (pH, temperature, aeration). | - Optimize the culture conditions for the specific microbial strains being used. | |
| Inconsistent degradation rates. | Fluctuation in culture conditions. | - Ensure precise control over pH, temperature, and agitation. |
| Inoculum variability. | - Standardize the inoculum preparation, including growth phase and cell density. |
Guide 2: Analytical Method Troubleshooting (HPLC-Based)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH affecting the ionization of the aniline. | - Adjust the mobile phase pH. Adding a modifier like 0.1% formic acid can help ensure consistent protonation. |
| Secondary interactions with the stationary phase. | - Use a column with end-capping. - Add a competitive base to the mobile phase. | |
| Inconsistent retention times. | Fluctuations in mobile phase composition or column temperature. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. |
| Column degradation. | - Flush the column according to the manufacturer's protocol or replace it. | |
| Ghost peaks. | Contamination in the sample, solvent, or HPLC system. | - Run blank injections with the solvent to identify the source of contamination. - Ensure high-purity solvents and clean sample vials. |
Experimental Protocols
Protocol 1: General Procedure for Microbial Degradation Assay
-
Prepare the Mineral Salt Medium: Prepare a sterile mineral salt medium appropriate for the microorganisms being tested.
-
Inoculum Preparation: Grow the microbial culture to the mid-exponential phase in a suitable growth medium. Harvest the cells by centrifugation and wash them with the sterile mineral salt medium.
-
Experimental Setup: In sterile flasks, add the mineral salt medium and the desired concentration of this compound (typically from a sterile stock solution).
-
Inoculation: Inoculate the flasks with the washed microbial cells to a specific optical density (e.g., OD600 of 0.1).
-
Incubation: Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm). Include sterile controls (no inoculum) and controls without the target compound.
-
Sampling: At regular intervals, withdraw aliquots from the flasks for analysis.
-
Analysis: Analyze the concentration of this compound and the formation of any degradation products using a suitable analytical method like HPLC-UV or LC-MS.
Protocol 2: Sample Preparation for HPLC Analysis
-
Sample Collection: Collect an aliquot of the culture medium at a specific time point.
-
Cell Removal: Centrifuge the aliquot to pellet the microbial cells.
-
Supernatant Extraction: Transfer the supernatant to a clean tube. If necessary, perform a liquid-liquid extraction or solid-phase extraction to concentrate the analytes and remove interfering substances.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates.
-
Injection: The filtered sample is now ready for injection into the HPLC system.
Visualizations
Caption: Hypothetical microbial degradation pathway for this compound.
Caption: General experimental workflow for monitoring degradation.
Technical Support Center: Production of 3-Chloro-4-methylsulfonylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-Chloro-4-methylsulfonylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the typical starting materials?
A1: The most prevalent laboratory and industrial synthesis of this compound involves the reduction of a nitroaromatic precursor. The typical starting material is 2-Chloro-4-(methylsulfonyl)nitrobenzene. This reduction can be achieved through various methods, most commonly catalytic hydrogenation or metal-acid reduction.
Q2: What are the primary impurities encountered in the synthesis of this compound?
A2: The primary impurities can be categorized as follows:
-
Unreacted Starting Material: Residual 2-Chloro-4-(methylsulfonyl)nitrobenzene.
-
Intermediates from Incomplete Reduction: These include the corresponding nitroso and hydroxylamine intermediates, which can further react to form azoxy and azo compounds.
-
Dehalogenation Byproduct: Formation of 4-(methylsulfonyl)aniline due to the cleavage of the carbon-chlorine bond during reduction.
-
Over-reduction Products: In some instances, the sulfonyl group may be susceptible to reduction, although this is less common under standard conditions.
-
Isomeric Impurities: If the starting nitro compound contains isomeric impurities, these will likely be carried through to the final product.
Q3: How can I detect and quantify the impurities in my final product?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying the purity of this compound and its non-volatile impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile impurities and can provide structural information about unknown peaks.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of the final product and can be used to identify and quantify impurities if they are present at sufficient levels (typically >0.1%).[2]
Troubleshooting Guide
Problem 1: The final product is discolored (yellow, brown, or black).
-
Possible Cause: Presence of colored impurities, such as azoxy and azo compounds, formed from the condensation of intermediates from an incomplete reduction. Anilines are also prone to aerial oxidation, which can lead to discoloration.[1]
-
Troubleshooting Steps:
-
Ensure Complete Reduction: Increase reaction time or catalyst loading to ensure the complete conversion of nitro and nitroso intermediates.
-
Inert Atmosphere: Handle the purified aniline under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities. Filter the solution while hot and recrystallize the product.
-
Column Chromatography: If discoloration persists, purification by column chromatography can be effective in separating the colored byproducts.
-
Problem 2: HPLC analysis shows a significant peak corresponding to the starting material, 2-Chloro-4-(methylsulfonyl)nitrobenzene.
-
Possible Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is no longer detected.
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is not poisoned or deactivated. Use fresh catalyst if necessary.
-
Reaction Temperature: A moderate increase in reaction temperature may improve the conversion rate, but be cautious of increased byproduct formation.
-
Problem 3: Mass spectrometry analysis indicates the presence of 4-(methylsulfonyl)aniline.
-
Possible Cause: Dehalogenation (loss of the chlorine atom) during the reduction process. This is a common side reaction in catalytic hydrogenation.
-
Troubleshooting Steps:
-
Catalyst Selection: Palladium-based catalysts can sometimes promote dehalogenation. Consider using a different catalyst, such as platinum on carbon (Pt/C) or Raney nickel, which may be less prone to this side reaction.
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can help to minimize dehalogenation.
-
Dehalogenation Inhibitors: In some cases, the addition of a dehalogenation inhibitor may be effective.
-
Quantitative Data on Impurity Formation (Illustrative)
The following table provides illustrative data on how reaction conditions can influence the impurity profile during the synthesis of a chloroaniline. Please note that this data is based on trends observed for analogous compounds and should be used as a general guide for optimization.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | 5% Pd/C | 5% Pt/C | Raney Nickel |
| Temperature | 50°C | 50°C | 70°C |
| Hydrogen Pressure | 1 atm | 1 atm | 5 atm |
| Unreacted Nitro Compound (%) | 1.2 | 0.8 | <0.1 |
| Azoxy/Azo Impurities (%) | 0.5 | 0.3 | <0.1 |
| Dehalogenation Product (%) | 2.5 | 1.0 | 1.5 |
| Purity of Chloroaniline (%) | 95.8 | 97.9 | 98.4 |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol describes a general procedure for the reduction of 2-Chloro-4-(methylsulfonyl)nitrobenzene.
Materials:
-
2-Chloro-4-(methylsulfonyl)nitrobenzene
-
Ethanol (or other suitable solvent)
-
5% Platinum on Carbon (Pt/C) catalyst
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve 2-Chloro-4-(methylsulfonyl)nitrobenzene in ethanol.
-
Carefully add the 5% Pt/C catalyst to the solution. The catalyst should be handled in a moist state to prevent ignition.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-70°C).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography.
HPLC Method for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Program (Illustrative):
| Time (min) | % Solvent B |
| 0 | 30 |
| 20 | 90 |
| 25 | 90 |
| 26 | 30 |
| 30 | 30 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential impurity formation pathways during synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Synthesis of 3-Chloro-4-methylsulfonylaniline
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4-methylsulfonylaniline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent synthetic pathway involves a two-step process. The first step is the reduction of 2-chloro-4-nitrotoluene to yield the key intermediate, 3-chloro-4-methylaniline.[1][2] The subsequent and final step is the sulfonylation of this aniline derivative with methanesulfonyl chloride to afford the desired this compound.
Q2: What are the critical parameters to control during the reduction of 2-chloro-4-nitrotoluene?
A2: For the reduction of 2-chloro-4-nitrotoluene to 3-chloro-4-methylaniline, controlling the reaction conditions is crucial for high yield and purity. Key parameters include the choice of reducing agent (e.g., iron powder in the presence of an acid or catalytic hydrogenation), reaction temperature, and pH during workup.[1][2] Incomplete reduction can lead to nitroso and azoxybenzene impurities.
Q3: What are the common side reactions during the methanesulfonylation of 3-chloro-4-methylaniline?
A3: The primary side reaction of concern is the di-sulfonylation of the aniline nitrogen, leading to the formation of N,N-bis(methylsulfonyl)-3-chloro-4-methylaniline. Another potential issue is the hydrolysis of methanesulfonyl chloride if moisture is present in the reaction, which will reduce the yield of the desired product.
Q4: How can I minimize the formation of the di-sulfonated byproduct?
A4: To minimize di-sulfonylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 3-chloro-4-methylaniline relative to methanesulfonyl chloride can be effective. Additionally, maintaining a low reaction temperature (e.g., 0 °C) during the addition of methanesulfonyl chloride and ensuring its slow, dropwise addition can significantly reduce the formation of this byproduct.
Q5: What are the recommended purification methods for the final product?
A5: The purification of this compound typically involves several steps. After the reaction, an aqueous workup is necessary to remove inorganic salts and water-soluble impurities. This is often followed by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to isolate the pure product. For highly colored impurities or persistent side products, column chromatography on silica gel may be required.[3]
Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-methylaniline from 2-Chloro-4-nitrotoluene
This protocol is based on a common method for the reduction of nitroarenes using iron powder.
Materials:
-
2-Chloro-4-nitrotoluene
-
Iron powder (fine grade)
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2-chloro-4-nitrotoluene (1.0 eq), iron powder (3.0 eq), ammonium chloride (0.5 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloro-4-methylaniline. The crude product can be purified further by vacuum distillation or recrystallization if necessary.[1]
Step 2: Synthesis of this compound
This protocol describes the N-sulfonylation of 3-chloro-4-methylaniline with methanesulfonyl chloride.
Materials:
-
3-Chloro-4-methylaniline
-
Methanesulfonyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (anhydrous)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-4-methylaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.1 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Quench the reaction by adding 1M hydrochloric acid. Separate the organic layer.
-
Wash the organic layer sequentially with 1M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 3-Chloro-4-methylaniline
| Parameter | Recommended Condition | Expected Outcome |
| Reducing Agent | Iron Powder / Ammonium Chloride | Effective reduction, cost-efficient |
| Solvent | Ethanol/Water (4:1) | Good solubility for reactants |
| Temperature | Reflux (approx. 80-90 °C) | Optimal reaction rate |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion |
| Yield | 80 - 95% | High conversion to product[1] |
| Purity (crude) | >95% | Generally good purity before further purification |
Table 2: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Condition | Expected Outcome |
| Sulfonylating Agent | Methanesulfonyl Chloride | Forms the desired sulfonamide |
| Base | Pyridine or Triethylamine | Neutralizes HCl byproduct |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent, prevents hydrolysis |
| Temperature | 0 °C to Room Temperature | Controlled reaction, minimizes side products |
| Reaction Time | 2 - 4 hours | Generally sufficient for completion |
| Yield | 85 - 95% (representative) | High conversion expected |
| Purity (after recrystallization) | >98% | High purity achievable |
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Step 1: Low Yield of 3-Chloro-4-methylaniline | Incomplete reaction. | - Ensure vigorous stirring to maintain proper mixing of the heterogeneous mixture.- Extend the reaction time and monitor by TLC.- Use a finer grade of iron powder for increased surface area. |
| Product loss during workup. | - Ensure the pH of the aqueous layer is basic before extraction to minimize the formation of the aniline salt.- Perform multiple extractions with ethyl acetate. | |
| Step 1: Presence of Impurities | Unreacted 2-chloro-4-nitrotoluene or intermediate nitroso/azoxy compounds. | - Ensure sufficient reaction time and an adequate amount of reducing agent.- Purify the crude product by vacuum distillation or column chromatography. |
| Step 2: Low Yield of this compound | Hydrolysis of methanesulfonyl chloride. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Incomplete reaction. | - Confirm the quality of the methanesulfonyl chloride.- Ensure at least a stoichiometric amount of base is used.- Extend the reaction time. | |
| Step 2: Formation of Di-sulfonated Byproduct | Excess methanesulfonyl chloride. | - Use a slight excess of the aniline (1.05 eq) relative to the methanesulfonyl chloride (1.0 eq). |
| High reaction temperature. | - Maintain the temperature at 0 °C during the addition of methanesulfonyl chloride.- Add the methanesulfonyl chloride slowly and dropwise. | |
| Final Product is Colored | Presence of oxidized impurities. | - Treat a solution of the crude product with activated charcoal before recrystallization.- Purify by column chromatography.[3] |
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Machine Learning for 3-Chloro-4-methylsulfonylaniline Reaction Optimization
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing machine learning (ML) to optimize the synthesis of 3-Chloro-4-methylsulfonylaniline.
Frequently Asked Questions (FAQs)
Q1: Why use machine learning for optimizing the synthesis of this compound?
Q2: What types of machine learning models are best suited for this task?
A2: Several ML models are applicable, each with its own strengths. Bayesian optimization is a common and effective method for searching for the best reaction conditions.[3] Supervised learning algorithms like Random Forests and Gradient Boosting are excellent for predicting reaction outcomes such as yield.[4] For more complex optimizations and decision-making processes, deep reinforcement learning models can be employed to interactively determine the next best experimental conditions.[5] The choice of model often depends on the size and quality of the available dataset.[6]
Q3: How much data is required to start using machine learning for reaction optimization?
A3: While large datasets are ideal, ML strategies like transfer learning and active learning are specifically designed to work in low-data situations.[6] Transfer learning uses knowledge from a large, related dataset to improve model performance on a smaller, specific dataset.[6][7] Active learning algorithms intelligently select the most informative experiments to perform next, maximizing knowledge gain from a limited number of trials.[7] Therefore, you can begin with a relatively small, well-designed set of initial experiments and iteratively build the model.
Q4: What are the most critical parameters to include as features for the ML model in this synthesis?
A4: For the synthesis of an aniline derivative like this compound, critical input parameters (features) for your model would typically include:
-
Continuous Variables : Temperature, pressure, reaction time, and substrate concentrations.[3]
-
Categorical Variables : Type of catalyst, solvent, base, and ligands.[3] The structures of reactants and products, often represented as molecular fingerprints or graph-based features, are also crucial inputs for the model to predict outcomes.[3]
Troubleshooting Guides
Problem 1: The machine learning model's predictions of reaction yield are inaccurate and do not match experimental results.
-
Possible Cause 1: Poor Data Quality or Quantity
-
Solution : The performance of any ML model is heavily dependent on the data used for training.[8] Ensure your dataset is clean, free of errors, and sufficiently large to capture the complexity of the reaction. If the dataset is small, consider using active learning to guide the next set of experiments to the most informative regions of the parameter space.[7] Also, verify that data preprocessing steps, such as filtering and feature scaling, have been correctly applied.[3]
-
-
Possible Cause 2: Inappropriate Model or "Black Box" Nature
-
Solution : The chosen algorithm may not be suitable for your specific chemical system. Many ML models can be a "black box," making it difficult to understand why a certain prediction was made.[8] Try simpler, more interpretable models first to establish a baseline. For complex models, use techniques to analyze feature importance, which can provide insights into what reaction parameters are most influential. Comparing different models, such as Random Forest and Bayesian Optimization, can also be beneficial.[3][4]
-
-
Possible Cause 3: Unaccounted Variables
-
Solution : The model may be missing a critical variable that significantly impacts the reaction. For aniline syntheses, factors like atmospheric conditions (e.g., presence of oxygen leading to oxidative dimerization) or the purity of starting materials can be crucial.[9] Review your experimental setup to identify any uncontrolled variables and incorporate them as features into your model if possible. Performing reactions under a controlled inert atmosphere is often recommended.[9]
-
Problem 2: The optimization algorithm suggests running experiments in a very narrow range of conditions, failing to find a global optimum.
-
Possible Cause: Exploration vs. Exploitation Imbalance
-
Solution : This is a classic challenge in optimization. The algorithm may be "exploiting" a local optimum it found early on without sufficiently "exploring" the rest of the parameter space. In Bayesian optimization, you can adjust the acquisition function (e.g., using Upper Confidence Bound - UCB) to favor exploration more. Active learning strategies are also designed to intelligently explore the experimental space.[7]
-
Problem 3: Significant formation of byproducts, such as dimers, during the reaction.
-
Possible Cause 1: Oxidative Coupling
-
Possible Cause 2: Homocoupling in Cross-Coupling Reactions
-
Solution : In transition metal-catalyzed reactions, the aniline derivative can react with itself instead of the intended coupling partner.[9] This can often be addressed by screening different ligands. Bulky, electron-rich phosphine ligands are often effective in minimizing such side reactions.[9] Include the ligand type as a categorical variable in your ML model to help predict and optimize for minimal byproduct formation.
-
Experimental Protocols
Protocol 1: Representative Synthesis of this compound via Reduction
This protocol describes a general method for the reduction of a nitro precursor, adapted from procedures for similar aniline derivatives.[10][11] The synthesis of the precursor, 2-Chloro-1-methylsulfonyl-4-nitrobenzene, is a prerequisite.
-
Materials and Reagents :
-
2-Chloro-1-methylsulfonyl-4-nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure :
-
To a round-bottom flask, add 2-Chloro-1-methylsulfonyl-4-nitrobenzene (1.0 eq.), iron powder (3.0 eq.), and ammonium chloride (3.0 eq.).[11]
-
Add a mixture of ethanol and water (e.g., 4:1 ratio).[11]
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.[11]
-
Combine the filtrates and concentrate them under reduced pressure to remove the ethanol.
-
Dissolve the remaining residue in ethyl acetate and wash sequentially with water and saturated sodium bicarbonate solution.[10]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]
-
Purify the crude this compound by column chromatography on silica gel.
-
Protocol 2: High-Throughput Experimentation (HTE) for Data Generation
HTE is essential for efficiently generating the data needed to train ML models.[3]
-
Setup :
-
Use a multi-well reactor plate (e.g., 24 or 96 wells).
-
Employ a liquid handling robot for precise dispensing of stock solutions of reactants, catalysts, ligands, and solvents.
-
Each well will represent a unique set of reaction conditions (temperature, concentration, catalyst loading, etc.).
-
-
Procedure :
-
Design the experiments using a Design of Experiments (DOE) methodology to ensure good coverage of the parameter space.
-
The liquid handler populates the reactor plate according to the DOE matrix.
-
Seal the plate and place it on a heating/shaking block for the specified reaction time and temperature.
-
After the reaction, quench all wells simultaneously.
-
Analyze the yield and purity in each well using high-throughput analytical methods like LC-MS.
-
The resulting data, which maps reaction conditions to outcomes, serves as the training set for the machine learning model.
-
Data Presentation
The quantitative data gathered from HTE can be summarized to train and validate the ML model. The table below shows an illustrative example of a dataset for optimizing the synthesis of this compound.
| Experiment ID | Temperature (°C) | Catalyst Loading (mol%) | Solvent Ratio (Toluene:DMF) | Reaction Time (h) | Yield (%) |
| 1 | 80 | 1.0 | 1:1 | 4 | 65.2 |
| 2 | 80 | 2.0 | 2:1 | 6 | 72.8 |
| 3 | 90 | 1.5 | 1:2 | 4 | 81.5 |
| 4 | 100 | 1.0 | 1:1 | 8 | 75.1 |
| 5 | 95 | 1.8 | 3:1 | 5 | 88.9 |
| ... | ... | ... | ... | ... | ... |
| N | ... | ... | ... | ... | ... |
Visualizations
Visual workflows and decision trees can clarify complex processes in ML-driven optimization.
Caption: Workflow for ML-guided reaction optimization.
Caption: Decision tree for troubleshooting poor model performance.
References
- 1. BJOC - Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning [beilstein-journals.org]
- 2. networkscience.ai [networkscience.ai]
- 3. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Future of Chemistry | Machine Learning Chemical Reaction [saiwa.ai]
- 8. rjptonline.org [rjptonline.org]
- 9. benchchem.com [benchchem.com]
- 10. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of 3-Chloro-4-methylsulfonylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 3-Chloro-4-methylsulfonylaniline, with a primary focus on addressing peak tailing.
Troubleshooting Guide & FAQs
Q1: What is peak tailing and how does it affect my analysis of this compound?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, having a trailing edge that extends out more than its leading edge.[1] In quantitative analysis, this can lead to inaccurate peak integration and reduced resolution between adjacent peaks, compromising the precision and reliability of your results.[2][3] For this compound, which contains a basic amine group, peak tailing is a common issue.
Q2: What are the primary causes of peak tailing for this compound?
A2: The most common cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[4] Specifically, the amine functional group can interact with residual silanol groups on the surface of silica-based reversed-phase columns.[2] Other contributing factors can include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion.[5] The pKa of the conjugate acid of the structurally similar compound 3-chloro-4-methylaniline is 4.05.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[7]
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause the peak to broaden and tail.[2]
Q3: How can I adjust the mobile phase to reduce peak tailing?
A3: Optimizing the mobile phase is a critical step in mitigating peak tailing. Here are key strategies:
-
pH Adjustment: To minimize interactions with silanol groups, it is recommended to work at a low pH, typically between 2 and 3.[2] This ensures that the silanol groups are protonated and less likely to interact with the basic analyte. Operating at a pH well below the analyte's pKa (ideally by at least 2 pH units) will also ensure the analyte is in a single ionic form.[5]
-
Buffer Concentration: Using a buffer at an appropriate concentration (typically 10-50 mM) can help maintain a stable pH and mask residual silanol interactions.[2][8]
-
Mobile Phase Additives: The addition of a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can significantly improve peak shape by protonating the silanol groups.[9]
Q4: What column-related issues can cause peak tailing and how do I address them?
A4: The choice and condition of your HPLC column are crucial for good peak shape.
-
Use an End-Capped Column: Modern "end-capped" columns have a stationary phase where the residual silanol groups are chemically deactivated, reducing the potential for secondary interactions with basic analytes.[4]
-
Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. If you suspect column degradation, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[2]
-
Packing Bed Deformation: Voids or channels in the column's packed bed can cause peak tailing. This can be caused by pressure shocks or operating outside the column's recommended pH range.[10]
Data Presentation
The following table summarizes the expected impact of mobile phase modifications on the peak shape of a basic compound like this compound.
| Mobile Phase Condition | Expected Asymmetry Factor (As) | Rationale |
| Neutral pH (e.g., 7.0) without buffer | > 2.0 | At neutral pH, silanol groups are ionized and strongly interact with the basic analyte, causing significant tailing. |
| Low pH (e.g., 3.0) with 0.1% Formic Acid | 1.0 - 1.5 | The low pH protonates silanol groups, minimizing secondary interactions and leading to a more symmetrical peak. |
| Low pH (e.g., 3.0) with 25 mM Phosphate Buffer | 1.0 - 1.3 | The buffer maintains a stable low pH and the increased ionic strength can further mask silanol interactions, improving peak symmetry. |
Experimental Protocols
Recommended HPLC Method for Analysis of this compound
This protocol is a starting point and may require optimization for your specific instrumentation and application.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 278 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[10]
Mandatory Visualization
Caption: A troubleshooting workflow for resolving peak tailing.
Caption: Analyte interaction with the stationary phase.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. uhplcs.com [uhplcs.com]
- 3. agilent.com [agilent.com]
- 4. Discover the Art of Buffer selection in HPLC Development part 2 [pharmacores.com]
- 5. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 6. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 3-Chloro-4-methylsulfonylaniline Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products. 3-Chloro-4-methylsulfonylaniline is a key intermediate in various synthetic pathways, making its reliable quantification essential for process optimization and quality control. This guide provides a comprehensive comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the nature of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. Both HPLC-UV and GC-MS are powerful techniques for the quantification of organic molecules like this compound.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique due to its robustness, versatility, and cost-effectiveness. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an excellent choice for the identification and quantification of volatile and semi-volatile compounds. The mass spectrometric detector provides structural information, which is invaluable for impurity profiling and confirmation of analyte identity.
The following tables summarize the key performance parameters of hypothetical validated HPLC-UV and GC-MS methods for the quantification of this compound.
Data Presentation
Table 1: Comparison of HPLC-UV and GC-MS Method Parameters
| Parameter | HPLC-UV Method | GC-MS Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Mobile Phase/Carrier Gas | Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid | Carrier Gas: Helium at a constant flow of 1 mL/min |
| Detection | UV at 254 nm | Electron Ionization (EI) with Selected Ion Monitoring (SIM) |
| Run Time | Approximately 15 minutes | Approximately 20 minutes |
Table 2: Summary of Validation Data
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL |
Experimental Protocols
HPLC-UV Method
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution.
-
Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
GC-MS Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Reagents:
-
Methylene chloride (GC grade)
-
This compound reference standard
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless, 1 µL injection volume
-
Oven Temperature Program: Initial temperature of 150 °C held for 1 minute, then ramped at 15 °C/min to 300 °C and held for 5 minutes.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methylene chloride to a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution.
-
Accurately weigh and dissolve the sample containing this compound in methylene chloride to achieve a final concentration within the calibration range.
Mandatory Visualization
Caption: General workflow for analytical method validation.
Conclusion
Both the proposed HPLC-UV and GC-MS methods are suitable for the quantification of this compound. The HPLC-UV method offers a balance of performance, cost-effectiveness, and ease of use, making it ideal for routine quality control applications. The GC-MS method provides higher sensitivity and the added benefit of mass spectrometric confirmation, which is particularly advantageous for impurity identification and trace-level analysis. The choice between these two methods will ultimately depend on the specific requirements of the laboratory and the intended application.
A Comparative Analysis of the Reactivity of 3-Chloro-4-methylsulfonylaniline and 3-Chloro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Chloro-4-methylsulfonylaniline and 3-chloro-4-methylaniline. Understanding the distinct reactivity profiles of these molecules is crucial for their effective utilization in the synthesis of novel pharmaceutical compounds and other advanced materials. This document outlines the underlying electronic effects governing their reactivity, presents methods for their synthesis, and details experimental protocols for their comparative analysis.
Introduction to the Molecules
Both this compound and 3-chloro-4-methylaniline are substituted anilines, a class of compounds that are foundational in organic synthesis. Their reactivity is primarily dictated by the electronic nature of the substituents on the aromatic ring, which in turn influences the nucleophilicity of the amino group and the electron density of the benzene ring.
The key difference between the two molecules lies in the substituent at the 4-position: a methyl group (-CH₃) in 3-chloro-4-methylaniline and a methylsulfonyl group (-SO₂CH₃) in this compound. The methyl group is a well-known electron-donating group, while the methylsulfonyl group is a strong electron-withdrawing group. This fundamental difference leads to divergent reactivity in various chemical transformations.
Electronic Effects of Substituents
The reactivity of an aniline is governed by the interplay of inductive and resonance effects of its substituents.
-
3-chloro-4-methylaniline : The methyl group (-CH₃) is an electron-donating group primarily through a positive inductive effect (+I). This increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methyl group, and also on the nitrogen atom of the amino group. This enhanced electron density makes the molecule more susceptible to electrophilic attack and increases the basicity of the amino group. The chlorine atom exerts an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R).
-
This compound : The methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group due to both a strong negative inductive effect (-I) and a negative resonance effect (-R). This significantly reduces the electron density on the aromatic ring and the nitrogen atom. Consequently, the amino group is less basic, and the ring is deactivated towards electrophilic substitution. However, this electron deficiency can render the aromatic ring more susceptible to nucleophilic aromatic substitution.
These electronic differences are quantitatively captured by Hammett substituent constants (σ), which are summarized in the table below.
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -CH₃ | -0.17 | Electron-donating |
| -SO₂CH₃ | +0.72 | Electron-withdrawing |
Synthesis of the Compounds
Synthesis of 3-chloro-4-methylaniline:
This compound is commercially available and can be synthesized by the reduction of 2-chloro-4-nitrotoluene. A common laboratory-scale procedure involves the use of a reducing agent such as iron powder in the presence of an acid.
Synthesis of this compound:
The synthesis of this compound can be achieved through a two-step process starting from 3-chloro-4-fluoroaniline. The first step involves a nucleophilic aromatic substitution with methanethiol, followed by oxidation of the resulting thioether to the sulfone.
Comparative Reactivity Analysis
The differing electronic properties of the methyl and methylsulfonyl groups lead to predictable differences in the reactivity of the two aniline derivatives.
Basicity of the Amino Group
The electron-donating methyl group in 3-chloro-4-methylaniline increases the electron density on the nitrogen atom, making it a stronger base compared to aniline. Conversely, the electron-withdrawing methylsulfonyl group in this compound significantly decreases the electron density on the nitrogen, rendering it a much weaker base. This can be quantified by comparing their pKa values.
| Compound | pKa of Conjugate Acid |
| 3-chloro-4-methylaniline | 4.05[1] |
| This compound | Predicted to be significantly lower than 4.05 |
Experimental Protocol for pKa Determination:
The pKa of the anilinium ions can be determined experimentally using potentiometric titration.
-
Solution Preparation: Prepare 0.01 M solutions of each aniline in a 1:1 ethanol/water mixture.
-
Titration: Titrate the solutions with a standardized 0.1 M HCl solution.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of HCl added. The pH at the half-equivalence point corresponds to the pKa of the anilinium ion.
Electrophilic Aromatic Substitution
The rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions are highly dependent on the electronic nature of the substituents.
-
3-chloro-4-methylaniline : The electron-donating methyl group, in conjunction with the amino group, strongly activates the aromatic ring towards electrophilic attack. Substitution is expected to occur at the positions ortho to the strongly activating amino group.
-
This compound : The powerful electron-withdrawing methylsulfonyl group deactivates the ring, making electrophilic substitution significantly more difficult. If the reaction does occur, the directing effects of the chloro and amino groups would come into play, but the overall reaction rate will be much slower than for 3-chloro-4-methylaniline.
Comparative Bromination Experiment:
A common method to compare the reactivity towards EAS is through a competitive bromination reaction or by measuring the rates of individual bromination reactions.
Experimental Protocol for Comparative Bromination:
-
Reaction Setup: Prepare separate solutions of each aniline (0.1 M) in a suitable solvent (e.g., acetic acid).
-
Bromination: Add a solution of bromine in acetic acid dropwise to each aniline solution at a controlled temperature.
-
Monitoring: Monitor the disappearance of the bromine color and the formation of products over time using techniques like UV-Vis spectroscopy or by quenching aliquots and analyzing them with GC-MS.
-
Kinetic Analysis: Determine the initial rates of reaction to compare the relative reactivity.
Expected Outcome: 3-chloro-4-methylaniline will react significantly faster with bromine than this compound.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) is generally favored on electron-deficient aromatic rings.
-
3-chloro-4-methylaniline : The electron-rich nature of the ring makes it a poor substrate for NAS. The reaction is unlikely to proceed under normal conditions.
-
This compound : The presence of the strongly electron-withdrawing methylsulfonyl group, along with the chlorine atom, activates the ring for nucleophilic attack. The chlorine atom can act as a leaving group, and substitution is expected to occur at the carbon to which it is attached.
Comparative Nucleophilic Substitution Experiment:
The reactivity towards NAS can be compared by reacting both compounds with a nucleophile, such as sodium methoxide, and monitoring the reaction progress.
Experimental Protocol for Nucleophilic Aromatic Substitution:
-
Reaction Setup: In separate reaction vessels, dissolve each aniline (0.1 M) in a suitable solvent like methanol.
-
Nucleophilic Attack: Add a solution of sodium methoxide in methanol to each aniline solution.
-
Reaction Conditions: Heat the reactions at a controlled temperature (e.g., reflux) and monitor the formation of the substitution product over time by TLC or GC-MS.
-
Rate Comparison: Compare the rates of product formation to determine the relative reactivity.
Expected Outcome: this compound is expected to undergo nucleophilic aromatic substitution at a significantly faster rate than 3-chloro-4-methylaniline, which will likely show no reaction.
Summary of Comparative Reactivity
| Reaction Type | 3-chloro-4-methylaniline | This compound |
| Basicity (pKa) | Higher (more basic) | Lower (less basic) |
| Electrophilic Aromatic Substitution | Highly reactive | Much less reactive |
| Nucleophilic Aromatic Substitution | Unreactive | Reactive |
Conclusion
The substitution of a methyl group with a methylsulfonyl group at the 4-position of 3-chloroaniline dramatically alters its chemical reactivity. 3-chloro-4-methylaniline, with its electron-donating methyl group, is a more basic and highly reactive substrate for electrophilic aromatic substitution. In contrast, this compound, featuring a strong electron-withdrawing methylsulfonyl group, is significantly less basic, deactivated towards electrophilic attack, but activated for nucleophilic aromatic substitution. These predictable differences in reactivity, rooted in fundamental electronic effects, are crucial considerations for medicinal chemists and process developers in the strategic design and synthesis of complex molecular targets. The experimental protocols outlined in this guide provide a framework for the quantitative comparison of these and other similarly substituted anilines.
References
Comparative Analysis of the Potential Biological Activities of 3-Chloro-4-methylsulfonylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 3-Chloro-4-methylsulfonylaniline derivatives. Due to a lack of extensive direct studies on this specific class of compounds, this guide draws upon experimental data from structurally similar aniline and methylsulfonylphenyl derivatives to infer potential therapeutic applications and guide future research. The information presented is based on published literature concerning substituted anilines and their demonstrated anticancer, anti-inflammatory, and antimicrobial properties.
The core structure of this compound combines a substituted aniline, a common scaffold in medicinal chemistry known for a range of biological effects, with a methylsulfonyl group, which is present in several selective COX-2 inhibitors.[1][2] This unique combination suggests that derivatives of this molecule could exhibit interesting and potentially potent biological activities.
Comparative Biological Activity of Structurally Related Derivatives
Table 1: Anticancer Activity of Substituted Aniline Derivatives
Substituted anilines are integral components of numerous anticancer agents, including kinase inhibitors.[3][4] The data below showcases the cytotoxic potential of various aniline derivatives against several human cancer cell lines.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Substituted Aniline Pyrimidine | Compound 18c (a dual Mer/c-Met inhibitor) | HepG2 (Liver) | Not specified | [3] |
| MDA-MB-231 (Breast) | Not specified | [3] | ||
| HCT116 (Colon) | Not specified | [3] | ||
| Benzothiazole Aniline | L1 | HeLa (Cervical) | Similar to Cisplatin | [5] |
| L2 | HeLa (Cervical) | Similar to Cisplatin | [5] | |
| 4-Anilinoquinolinylchalcone | Compound 4a | MDA-MB-231 (Breast) | 0.11 | [4] |
| Compound 4d | MDA-MB-231 (Breast) | 0.18 | [4] | |
| 4-Aminoquinoline | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 - 8.73 | [6] |
| 3-methylenamino-4(3H)-quinazolone | Compound 7 (4-bromo-2-hydroxybenzylidene) | MDA-MB-231 (Breast) | 8.79 | [7] |
| Compound 6 (benzo[d][3][8]dioxol-5-ylmethylene) | MDA-MB-231 (Breast) | 10.62 | [7] |
Table 2: Anti-inflammatory and Antimicrobial Activity of Methylsulfonylphenyl Derivatives
The methylsulfonylphenyl moiety is a key pharmacophore in several selective COX-2 inhibitors and has also been incorporated into compounds with antimicrobial activity.[2][9]
| Compound Class | Specific Derivative Example | Target/Organism | Activity/IC50 | Reference |
| 2-(4-methylsulfonylphenyl) Indole | Compound 7g | MRSA | Potent antibacterial | [9] |
| E. coli | Potent antibacterial | [9] | ||
| K. pneumoniae | Potent antibacterial | [9] | ||
| COX-2 | Good selectivity | [9] | ||
| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine | Compound 5n | COX-2 | 0.07 µM | [2] |
Experimental Protocols
Researchers investigating the biological potential of this compound derivatives can adapt the following generalized experimental protocols from studies on related compounds.
In Vitro Cytotoxicity Assay (e.g., MTT or CCK-8 Assay)
This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Viability Assessment: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8).
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined using non-linear regression analysis.[5]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Preparation: A serial dilution of the test compound is prepared in a suitable buffer (e.g., containing DMSO).
-
Kinase Reaction: In a 96-well plate, the recombinant kinase enzyme, a specific substrate (e.g., a peptide or protein), and the test compound are combined in a kinase buffer.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The amount of ATP remaining or the amount of phosphorylated substrate is quantified. Luminescence-based assays (e.g., Kinase-Glo®) are commonly used to measure ATP levels, where a decrease in luminescence indicates kinase activity.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[10]
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of structurally related compounds, this compound derivatives could potentially exert their biological effects through various mechanisms, including the inhibition of protein kinases or inflammatory enzymes like COX-2.
Hypothetical Kinase Inhibition Workflow
The aniline moiety is a known hinge-binding motif in many kinase inhibitors.[3] The following diagram illustrates a general workflow for identifying and characterizing kinase inhibitors.
References
- 1. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Toxicological Guide to Substituted Anilines for Researchers and Drug Development Professionals
An in-depth analysis of the structure-toxicity relationship of substituted anilines, supported by comprehensive experimental data and detailed methodologies.
Aniline and its substituted derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and industrial compounds. However, their utility is often counterbalanced by significant toxicological concerns, including cytotoxicity, genotoxicity, and the induction of methemoglobinemia. Understanding the relationship between the chemical structure of these compounds and their toxicological profile is paramount for the design of safer chemicals and drugs. This guide provides a comparative analysis of the toxicity of various substituted anilines, presenting key quantitative data, detailed experimental protocols for major toxicological assays, and a visualization of the underlying toxicological pathways.
Quantitative Toxicological Data
The toxicity of aniline derivatives is significantly influenced by the nature, number, and position of substituents on the aromatic ring. The following table summarizes acute oral toxicity, cytotoxicity, and genotoxicity data for a selection of substituted anilines, providing a comparative overview of their toxic potential.
| Compound | Substituent(s) | Acute Oral LD50 (rat, mg/kg) | Cytotoxicity IC50 (µM) | Genotoxicity (Ames Test) |
| Aniline | -H | 440 | >1000 (various cell lines) | Negative/Weakly Positive |
| 2-Chloroaniline | 2-Cl | 256 | 50-100 (various cell lines) | Inconsistent/Weakly Positive |
| 3-Chloroaniline | 3-Cl | 256 | 50-100 (various cell lines) | Inconsistent/Weakly Positive |
| 4-Chloroaniline | 4-Cl | 310 | 50-100 (various cell lines) | Positive |
| 2-Nitroaniline | 2-NO₂ | 1600 | 10-50 (various cell lines) | Positive |
| 3-Nitroaniline | 3-NO₂ | 540 | 10-50 (various cell lines) | Positive |
| 4-Nitroaniline | 4-NO₂ | 750 | 10-50 (various cell lines) | Positive |
| 2-Methylaniline (o-Toluidine) | 2-CH₃ | 670 | >100 (various cell lines) | Positive |
| 3-Methylaniline (m-Toluidine) | 3-CH₃ | 540 | >100 (various cell lines) | Positive |
| 4-Methylaniline (p-Toluidine) | 4-CH₃ | 650 | >100 (various cell lines) | Positive |
| 2,4-Dimethylaniline | 2,4-(CH₃)₂ | 840 | Not widely available | Positive |
| 2,6-Dimethylaniline | 2,6-(CH₃)₂ | 840 | Not widely available | Negative/Weakly Positive |
| 2,4,6-Trimethylaniline | 2,4,6-(CH₃)₃ | 1020 | Not widely available | Weakly Mutagenic[1] |
| 4-Bromoaniline | 4-Br | 420 | Not widely available | Not widely available |
| 4-Fluoroaniline | 4-F | 460 | Not widely available | Not widely available |
| 4-Iodoaniline | 4-I | 490 | Not widely available | Not widely available |
Note: The data presented is a compilation from various sources and should be used for comparative purposes. Actual values may vary depending on the specific experimental conditions. The Ames test results can be influenced by the bacterial strain and the presence or absence of metabolic activation (S9 mix).[1][2][3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of toxicological data. Below are the methodologies for key assays used to evaluate the toxicity of substituted anilines.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of living cells.[5]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the substituted aniline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate at 37°C for 1 to 4 hours, allowing the MTT to be metabolized to formazan.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[6]
Ames Test for Genotoxicity Assessment
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[9][10][11] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[9][10] The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.[9][10]
Procedure:
-
Bacterial Culture: Inoculate the appropriate Salmonella typhimurium tester strain (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.[9][12]
-
Metabolic Activation (Optional but recommended for anilines): Prepare an S9 mix from the liver homogenate of rats pre-treated with an enzyme inducer like Aroclor 1254. This mix contains cytochrome P450 enzymes that can metabolically activate compounds to their mutagenic forms.[1][9]
-
Test Mixture Preparation: In a test tube, combine the overnight bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[11]
-
Plating: Add the test mixture to molten top agar containing a trace amount of histidine and pour it onto a minimal glucose agar plate.[9][12]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[9][12]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[9]
In Vivo Micronucleus Test
The in vivo micronucleus test is a toxicological assay that detects chromosomal damage in mammals.[13] It is used to identify substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.[13][14]
Procedure:
-
Animal Dosing: Administer the test substance to a group of rodents (typically mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels. A vehicle control and a positive control group are also included.[15]
-
Sample Collection: At 24 and 48 hours after the final dose, collect bone marrow or peripheral blood from the animals.[15]
-
Slide Preparation: Prepare slides of the bone marrow or blood cells and stain them to visualize the micronuclei within the polychromatic erythrocytes (immature red blood cells).[13]
-
Microscopic Analysis: Under a microscope, score a predetermined number of polychromatic erythrocytes for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group indicates that the test substance is genotoxic.[15]
Visualization of Toxicological Pathways
The toxicity of substituted anilines is often initiated by their metabolic activation, primarily by cytochrome P450 enzymes in the liver.[16][17] This can lead to the formation of reactive metabolites that can cause cellular damage through various mechanisms, including oxidative stress and the formation of DNA adducts. A key toxic effect of many anilines is methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport.[18]
Caption: Metabolic activation and toxicity pathways of substituted anilines.
This guide provides a foundational understanding of the comparative toxicity of substituted anilines. The presented data and methodologies are intended to assist researchers and drug development professionals in making informed decisions regarding the safety and potential applications of these important chemical entities. Further investigation into the specific mechanisms of toxicity for individual derivatives is crucial for a comprehensive risk assessment.
References
- 1. d-nb.info [d-nb.info]
- 2. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. oecd.org [oecd.org]
- 15. criver.com [criver.com]
- 16. Aniline is hydroxylated by the cytochrome P-450-dependent hydroxyl radical-mediated oxygenation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Comparative Analysis of 3-Chloro-4-methylsulfonylaniline and Alternative Anilines for Research and Development
This guide provides a detailed comparison of 3-Chloro-4-methylsulfonylaniline and other commercially available aniline derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their chemical and physical properties. The information presented is designed to facilitate the selection of appropriate building blocks for synthesis and discovery projects.
Certificate of Analysis: this compound
Below is a representative Certificate of Analysis (CoA) for this compound, outlining the typical quality control specifications for this compound.
| Test | Specification | Result |
| Appearance | White to off-white crystalline powder | Conforms |
| Purity (HPLC) | ≥98.0% | 99.2% |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Melting Point | 135-139 °C | 137.2 °C |
| Residual Solvents | ≤0.5% | 0.1% |
Comparative Data of Substituted Anilines
For researchers considering alternatives, the following table compares key analytical data of this compound with other substituted anilines.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (by GC/HPLC) | Appearance |
| This compound | 1044145-58-5 | C₈H₁₀ClNO₂S | 219.69 | 99.2% (HPLC) | White to off-white crystalline powder |
| 3-Chloro-4-methylaniline | 95-74-9 | C₇H₈ClN | 141.60 | >97.0% (GC) | White or Colorless to Light orange to Yellow powder to lump to clear liquid |
| 4-Chloro-3-methylaniline | 7149-75-9 | C₇H₈ClN | 141.60 | 99.88% (HPLC) | Pale Beige to Dark Brown Solid |
| 2-Amino-4'-methoxyacetophenone hydrochloride | 3883-94-1 | C₉H₁₁NO₂ · HCl | 201.65 | 98.7% (HPLC) | White to yellow to tan Crystalline powder |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below to ensure reproducibility and proper evaluation of the compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A sample of the aniline derivative is dissolved in the mobile phase to a concentration of approximately 1 mg/mL. The solution is then injected into the HPLC system. The purity is determined by calculating the area percent of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent. The ¹H NMR spectrum is then acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with the expected compound.
Visualizing Experimental and Logical Workflows
To further aid in understanding the processes involved in quality control and the potential applications of these compounds, the following diagrams are provided.
A Comparative Guide to the Cross-Reactivity of 3-Chloro-4-methylsulfonylaniline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the potential cross-reactivity of structural analogs of 3-Chloro-4-methylsulfonylaniline in the context of immunoassay development. In the absence of direct experimental data in publicly available literature, this comparison is based on established principles of immunochemistry, hapten design, and antibody-antigen interactions.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are powerful tools for the detection and quantification of small molecules (haptens) like this compound. These assays rely on the specific binding of an antibody to its target analyte. However, antibodies can sometimes bind to compounds that are structurally similar to the target, a phenomenon known as cross-reactivity.[1][2] Understanding the potential for cross-reactivity is critical for ensuring the accuracy and specificity of any developed immunoassay.
The degree of cross-reactivity is largely dependent on the structural similarities between the target analyte and its analogs.[3] Minor modifications to the chemical structure can significantly alter the binding affinity of an antibody.[4] This guide explores these potential interactions for this compound and its plausible analogs.
Structural Comparison of this compound and Potential Analogs
The potential for an antibody to cross-react with analogs of this compound is directly related to the conservation of key structural features. The table below outlines a hypothetical comparison of this compound with potential analogs, highlighting the structural differences that would likely influence antibody recognition. The percent cross-reactivity is a hypothetical value based on the assumption that the antibody was raised against this compound.
| Compound Name | Structure | Key Structural Differences from Target | Predicted Cross-Reactivity (%) |
| This compound (Target) |
| - | 100% |
| 3-Bromo-4-methylsulfonylaniline |
| Substitution of chloro with bromo group. | High (potential for significant cross-reactivity due to similar size and electronegativity) |
| 4-Methylsulfonylaniline |
| Absence of the chloro group at position 3. | Moderate to High (the overall shape is similar) |
| 3-Chloro-4-ethylsulfonylaniline |
| Substitution of methyl with an ethyl group on the sulfonyl moiety. | Moderate (the bulkier ethyl group may reduce binding) |
| 3-Chloroaniline |
| Absence of the methylsulfonyl group at position 4. | Low (a major functional group is missing) |
| 3-Chloro-4-methylaniline |
| Substitution of the methylsulfonyl group with a methyl group. | Low to Moderate (significant change in the electronic properties and size of the substituent at position 4) |
Key Determinants of Antibody Recognition and Cross-Reactivity
The specificity of an antibody is determined by the three-dimensional shape and chemical properties of its binding site (paratope), which recognizes a specific region on the antigen (epitope). For a small molecule like this compound, the entire molecule can be considered the epitope. The following diagram illustrates the key structural features that would be critical for antibody recognition.
Caption: Key structural determinants of this compound for antibody binding.
Experimental Protocol for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of antibodies against analogs of this compound, a competitive enzyme-linked immunosorbent assay (cELISA) is a standard and effective method. The following protocol outlines the key steps for such an analysis.
Objective: To determine the percentage of cross-reactivity of a panel of this compound analogs.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (this compound conjugated to a carrier protein, e.g., BSA)
-
Primary antibody (raised against this compound)
-
Secondary antibody (enzyme-conjugated, e.g., HRP-conjugated anti-species IgG)
-
This compound standard
-
Analog compounds to be tested
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Coating: Microtiter plates are coated with the coating antigen and incubated overnight at 4°C.
-
Washing: Plates are washed to remove any unbound coating antigen.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer.
-
Competitive Reaction: A fixed concentration of the primary antibody is mixed with varying concentrations of either the standard (this compound) or the test analogs. This mixture is then added to the coated and blocked wells. The free analyte and the coated antigen compete for binding to the primary antibody.
-
Washing: Plates are washed to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added, which binds to the primary antibody that is bound to the coating antigen.
-
Washing: Plates are washed to remove the unbound secondary antibody.
-
Signal Development: A substrate solution is added, which reacts with the enzyme on the secondary antibody to produce a colorimetric signal.
-
Stopping the Reaction: The reaction is stopped with a stop solution.
-
Data Acquisition: The absorbance is measured using a plate reader.
Data Analysis:
-
Standard curves are generated by plotting the absorbance against the concentration of the this compound standard.
-
The IC₅₀ value (the concentration of the analyte that causes 50% inhibition of the signal) is determined for the standard and each test analog.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of Standard / IC₅₀ of Analog) x 100
Hypothetical Experimental Workflow
The following diagram illustrates the workflow for a typical competitive ELISA to determine cross-reactivity.
References
Benchmarking Synthetic Routes to 3-Chloro-4-methylsulfonylaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient and scalable synthesis of key chemical intermediates is a cornerstone of successful drug discovery and development. 3-Chloro-4-methylsulfonylaniline is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is critical for achieving desired yield, purity, and cost-effectiveness. This guide provides a comprehensive benchmark of the most plausible synthetic methodologies for this compound, supported by experimental data from analogous chemical transformations.
Executive Summary
Two primary synthetic routes to this compound have been identified and are benchmarked in this guide.
-
Route 1: Nitration and Subsequent Reduction. This is a classical and widely applicable approach in aromatic chemistry. It involves the nitration of a suitable precursor, followed by the reduction of the nitro group to the target aniline.
-
Route 2: Oxidation of a Thioether Precursor. This alternative method involves the synthesis of a thioether intermediate, which is then oxidized to the desired sulfone.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes the quantitative data for the two benchmarked synthetic routes. The data is based on analogous reactions and established methods for the key chemical transformations.
| Parameter | Route 1: Nitration and Reduction | Route 2: Thioether Oxidation |
| Starting Material | 2-Chloro-1-methylsulfonylbenzene | 3-Chloro-4-(methylthio)aniline |
| Key Intermediates | 2-Chloro-1-methylsulfonyl-4-nitrobenzene | Not Applicable |
| Overall Yield (estimated) | 75-85% | 80-90% |
| Purity (typical) | >98% (after purification) | >99% (after purification) |
| Reaction Time (total) | 10-16 hours | 6-10 hours |
| Key Reagents | Nitrating mixture (HNO₃/H₂SO₄), Reducing agent (e.g., Fe/HCl, H₂/Pd/C) | Oxidizing agent (e.g., H₂O₂, m-CPBA) |
| Safety Considerations | Use of strong acids and potentially hazardous nitrating agents. Catalytic hydrogenation requires specialized equipment. | Peroxy acids can be explosive. Exothermic reaction that requires careful temperature control. |
| Scalability | Well-established and scalable methods. | Scalable, but requires careful control of the oxidation step. |
Experimental Protocols
Route 1: Nitration of 2-Chloro-1-methylsulfonylbenzene and Subsequent Reduction
This two-step synthesis involves the nitration of commercially available 2-chloro-1-methylsulfonylbenzene to introduce a nitro group at the 4-position, followed by the reduction of the nitro group to the desired aniline.
Step 1: Synthesis of 2-Chloro-1-methylsulfonyl-4-nitrobenzene
-
To a stirred solution of concentrated sulfuric acid at 0-5 °C, slowly add 2-chloro-1-methylsulfonylbenzene.
-
To this mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-chloro-1-methylsulfonyl-4-nitrobenzene.
Step 2: Reduction of 2-Chloro-1-methylsulfonyl-4-nitrobenzene
Two common methods for the reduction of the nitro-intermediate are presented below.
Method A: Catalytic Hydrogenation
-
In a high-pressure reaction vessel, dissolve 2-chloro-1-methylsulfonyl-4-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 4-8 hours, monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.
Method B: Chemical Reduction with Iron
-
To a mixture of 2-chloro-1-methylsulfonyl-4-nitrobenzene in a 4:1 mixture of ethanol and water, add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Route 2: Oxidation of 3-Chloro-4-(methylthio)aniline
This route provides a more direct approach, starting from 3-chloro-4-(methylthio)aniline, which can be synthesized via several methods. The key step is the selective oxidation of the thioether to the sulfone.
-
Dissolve 3-chloro-4-(methylthio)aniline in a suitable solvent like dichloromethane or acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of an oxidizing agent, such as hydrogen peroxide (30% solution) or meta-chloroperoxybenzoic acid (m-CPBA) (in a slight excess, typically 2.2-2.5 equivalents), to the stirred solution. The addition should be done portion-wise or dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite or sodium thiosulfate, to destroy any excess peroxide.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Mandatory Visualizations
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Caption: Decision flowchart for synthesis route selection.
A Comparative Guide to In-Vitro Cytotoxicity Assays for 3-Chloro-4-methylsulfonylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common in-vitro cytotoxicity assays relevant to the evaluation of 3-Chloro-4-methylsulfonylaniline derivatives and other substituted anilines. It includes a summary of experimental data from related compounds, detailed experimental protocols, and visualizations of key signaling pathways to aid in the design and interpretation of cytotoxicity studies.
Comparison of Common In-Vitro Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is critical for obtaining reliable and meaningful data. The following table compares three widely used methods: the MTT assay, the LDH assay, and apoptosis assays.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells. | Well-established, cost-effective, and suitable for high-throughput screening. | Can be affected by the metabolic state of the cells and compounds that interfere with mitochondrial respiration. The formazan product is insoluble and requires a solubilization step. |
| LDH Assay | Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[1] LDH is a stable enzyme and its presence in the medium is an indicator of compromised cell membrane integrity.[1] | Simple, reliable, and allows for the kinetic measurement of cytotoxicity from the same sample over time.[2] | Less sensitive for detecting early-stage apoptosis where the cell membrane is still intact. Serum in the culture medium can contain LDH, leading to high background. |
| Apoptosis Assays (e.g., Annexin V/PI) | Detects specific markers of apoptosis, such as the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide - PI). | Provides detailed information about the mode of cell death (apoptosis vs. necrosis). Can detect early apoptotic events. | More complex and time-consuming than viability assays. Requires specialized equipment like a flow cytometer.[3] |
Experimental Data: Cytotoxicity of Substituted Aniline Derivatives
Table 1: IC₅₀ Values of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colorectal Carcinoma | 8.50 ± 2.53 |
| HT29 | Colorectal Adenocarcinoma | 5.80 ± 0.92 |
| SW620 | Colorectal Adenocarcinoma | 6.15 ± 0.37 |
| CRL1459 (non-cancerous) | Colon | 14.05 ± 0.37 |
Table 2: IC₅₀ Values of a Novel Aniline Derivative from Peganum harmala L. (PA)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Non-Small Cell Lung Cancer | 2.39 ± 0.27 |
| PC9 | Non-Small Cell Lung Cancer | 3.60 ± 0.41 |
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a widely used colorimetric assay to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound derivatives (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring LDH released from damaged cells.
Materials:
-
96-well plates
-
Target cells
-
Assay medium
-
Test compounds
-
LDH Assay Kit (containing reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Sample Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 5-10 minutes (optional, but recommended to pellet any detached cells).[5][6]
-
Transfer Supernatant: Carefully transfer a portion of the cell-free supernatant (e.g., 50-100 µL) from each well to a new optically clear 96-well flat-bottom plate.[5]
-
Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]
-
Stop Solution Addition: Add the stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of >600 nm using a microplate reader.[5]
-
Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Cells treated with test compounds
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24-48 hours). Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for in-vitro cytotoxicity testing and two key signaling pathways implicated in apoptosis induced by some aniline derivatives.
Caption: A generalized workflow for in-vitro cytotoxicity testing.
Caption: The intrinsic pathway of apoptosis, a common mechanism of action for anticancer drugs.[9]
Caption: The PI3K/AKT/mTOR pathway, a key regulator of cell survival often targeted in cancer therapy.[10][11]
References
- 1. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. atcc.org [atcc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Comparative analysis of spectroscopic data for substituted anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the spectroscopic data for a series of substituted anilines. The objective is to offer a clear, data-driven comparison of how different substituents at various positions on the aniline ring influence its spectroscopic properties. This information is crucial for researchers in fields such as medicinal chemistry, materials science, and chemical synthesis, where understanding the electronic and structural properties of aniline derivatives is paramount for molecular design and reaction optimization.
The following sections present a detailed examination of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra of aniline and its derivatives substituted with electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃), and electron-withdrawing groups (EWGs) such as nitro (-NO₂) and chloro (-Cl) at the ortho, meta, and para positions.
Data Presentation
The quantitative spectroscopic data for the selected substituted anilines are summarized in the tables below for easy comparison.
UV-Vis Spectroscopy Data
The position of the maximum absorption (λmax) in the UV-Vis spectrum of aniline is sensitive to the nature and position of the substituent. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can lead to either a hypsochromic (blue) or a more significant bathochromic shift, particularly in the case of the nitro group.
| Substituent | Position | λmax (nm) |
| -H | - | 230, 280 |
| -CH₃ | ortho | 234, 286 |
| meta | 235, 286 | |
| para | 235, 285 | |
| -OCH₃ | ortho | 239, 289 |
| meta | 240, 290 | |
| para | 239, 289 | |
| -NO₂ | ortho | 276, 411 |
| meta | 273, 373 | |
| para | 381 | |
| -Cl | ortho | 245, 292 |
| meta | 244, 292 | |
| para | 239, 288 |
Infrared (IR) Spectroscopy Data
The N-H stretching frequencies in the IR spectrum of aniline are indicative of the electron density on the nitrogen atom. Electron-donating groups increase the electron density, leading to a decrease in the N-H bond strength and a shift to lower wavenumbers. Conversely, electron-withdrawing groups decrease the electron density, strengthening the N-H bond and shifting the stretching frequencies to higher wavenumbers. Primary anilines typically show two N-H stretching bands corresponding to asymmetric and symmetric vibrations.
| Substituent | Position | Asymmetric N-H Stretch (νas, cm⁻¹) | Symmetric N-H Stretch (νs, cm⁻¹) |
| -H | - | 3470 | 3390 |
| -CH₃ | para | 3465 | 3380 |
| -OCH₃ | para | 3455 | 3375 |
| -NO₂ | ortho | 3510 | 3395 |
| meta | 3500 | 3410 | |
| para | 3505 | 3410 | |
| -Cl | ortho | 3485 | 3395 |
| meta | 3480 | 3395 | |
| para | 3480 | 3395 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The chemical shift of the ipso-carbon (C1, the carbon atom directly bonded to the amino group) in the ¹³C NMR spectrum is particularly sensitive to the electronic effects of the substituent. Electron-donating groups shield the ipso-carbon, causing an upfield shift (lower ppm), while electron-withdrawing groups deshield it, resulting in a downfield shift (higher ppm).
| Substituent | Position | ¹³C Chemical Shift of Ipso-Carbon (δ, ppm) |
| -H | - | 146.7 |
| -CH₃ | ortho | 144.9 |
| meta | 146.8 | |
| para | 144.7 | |
| -OCH₃ | ortho | 147.2 |
| meta | 147.5 | |
| para | 141.3 | |
| -NO₂ | ortho | 146.5 |
| meta | 148.9 | |
| para | 154.2 | |
| -Cl | ortho | 144.2 |
| meta | 148.1 | |
| para | 146.9 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the substituted aniline (approximately 10⁻³ M) is prepared by dissolving an accurately weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). A dilute solution (approximately 10⁻⁵ M) is then prepared by serial dilution of the stock solution.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrophotometer is first blanked with the pure solvent in both the sample and reference cuvettes. The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the spectrum.
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder/salt plates) is recorded. The sample is then placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the N-H stretching bands are then identified.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the substituted aniline is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
-
Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, a proton-decoupled spectrum is acquired. The chemical shifts are reported in parts per million (ppm) relative to TMS.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of substituted anilines.
The relationship between the electronic properties of the substituents and the resulting spectroscopic data can be visualized through a Hammett plot. The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent. A linear correlation between the Hammett constant and a spectroscopic parameter indicates that the electronic effect of the substituent is the primary factor influencing that property.
Safety Operating Guide
Proper Disposal of 3-Chloro-4-methylsulfonylaniline: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 3-Chloro-4-methylsulfonylaniline, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following guidance is based on best practices for chemically similar substances due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required. |
Handling Precautions:
-
Avoid all personal contact, including inhalation of dust or vapors.[1]
-
Use in a well-ventilated area, such as a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]
-
Wash hands thoroughly after handling.[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
Spill Response Protocol:
-
Evacuate and Secure: Clear the area of all personnel and move upwind of the spill.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, dampen with water to prevent dusting before sweeping.[1] For liquid spills, use an inert absorbent material like sand, earth, or vermiculite.[1]
-
Collection: Carefully collect the spilled material and any contaminated absorbents into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety officer.
Disposal Procedures
The disposal of this compound and its containers must be managed as hazardous waste in accordance with all local, state, and federal regulations.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Solid Waste: Collect solid residues and seal them in clearly labeled, durable containers.
-
Liquid Waste: Collect any solutions containing this compound in a designated, sealed, and labeled hazardous waste container.
-
Contaminated Materials: All disposable labware, PPE, and cleaning materials that have come into contact with the chemical should be collected as solid hazardous waste.
-
-
Container Management:
-
Use containers that are compatible with the chemical.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Label all waste containers clearly with "Hazardous Waste" and the chemical name.
-
-
Storage:
-
Final Disposal:
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle of chemical waste disposal involves neutralization or incineration by a licensed facility. The specific method will be determined by the waste disposal vendor based on the chemical's properties and regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-Chloro-4-methylsulfonylaniline
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-Chloro-4-methylsulfonylaniline, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 4-Amino-2-chloro-1-methylsulfonylbenzene
-
Molecular Formula: C₇H₈ClNO₂S
Hazard Identification and GHS Classification:
Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications for the closely related compound 3-Chloro-4-methylaniline are detailed below, and similar precautions should be taken.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data based on the GHS classification for the closely related compound 3-Chloro-4-methylaniline.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Tightly fitting safety goggles and a face shield. | Double-gloving with nitrile gloves (minimum 0.11 mm thickness). Change gloves every two hours or immediately if contaminated. | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes. | Work within a certified chemical fume hood. |
| Handling and Administration | Tightly fitting safety goggles and a face shield. | Double-gloving with nitrile gloves. | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes. | Work within a certified chemical fume hood or a glove box. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty nitrile gloves over standard nitrile gloves. | Chemical-resistant disposable coveralls and shoe covers. | A full-face respirator with a combination organic vapor/HEPA cartridge may be required for large spills. |
| Waste Disposal | Tightly fitting safety goggles. | Double-gloving with nitrile gloves. | Full-length lab coat with tight cuffs and closed-toe shoes. | Work within a certified chemical fume hood. |
Operational Plans: Step-by-Step Guidance
1. Designated Work Area:
-
All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[1]
-
The work area should be clearly labeled with a warning sign indicating the presence of a toxic chemical.
-
Line the work surface with absorbent, disposable bench paper to contain any potential spills.
2. Weighing the Compound:
-
To prevent the generation of airborne powder, do not weigh the solid compound directly on an open balance.[1]
-
Procedure:
-
Tare a labeled, sealable container on the balance.
-
Inside a chemical fume hood, carefully add the desired amount of this compound to the container.
-
Securely seal the container.
-
Remove the sealed container from the fume hood and weigh it.
-
Return the container to the fume hood for subsequent steps.
-
3. Preparing Solutions:
-
All solutions should be prepared inside a chemical fume hood.
-
Use a dedicated set of non-sparking tools (spatulas, etc.) for handling the solid.
-
Add the solvent to the container with the pre-weighed solid slowly to avoid splashing.
Emergency Procedures
1. Spill Cleanup:
-
Small Spill (less than 1 gram):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE for spill cleanup, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.
-
Carefully sweep the mixture into a labeled hazardous waste container using non-sparking tools.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Place all contaminated materials, including PPE, into a sealed bag for hazardous waste disposal.
-
-
Large Spill (more than 1 gram):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team or local emergency services.
-
Provide details of the spilled chemical and its location.
-
2. First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3][4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Collect liquid waste in a separate, labeled, and sealed container suitable for halogenated organic compounds.
-
Do not mix with other waste streams.
2. Disposal Method:
-
The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.
-
Contact your institution's environmental health and safety office to arrange for proper disposal in accordance with local, state, and federal regulations.
Visualized Workflows
Caption: Workflow for safely handling this compound.
Caption: Waste disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
